Diethyl 2-fluoro-2-phenylmalonate
Description
BenchChem offers high-quality Diethyl 2-fluoro-2-phenylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-fluoro-2-phenylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-fluoro-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-11(15)13(14,12(16)18-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGKXSYZACBTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401181 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-98-4 | |
| Record name | diethyl 2-fluoro-2-phenylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2-fluoro-2-phenylmalonate (CAS 584-00-9)
Introduction: The Significance of α-Fluorination in Malonic Esters
Diethyl 2-fluoro-2-phenylmalonate is a specialized organofluorine compound that stands as a valuable building block in modern synthetic chemistry. Unlike its non-fluorinated counterpart, diethyl phenylmalonate, the introduction of a fluorine atom at the quaternary α-carbon fundamentally alters the molecule's electronic properties, reactivity, and stereochemical potential. The incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and reactivity of Diethyl 2-fluoro-2-phenylmalonate, offering a technical resource for its effective application in research and development.
Chemical Identity and Physicochemical Properties
The core identity of Diethyl 2-fluoro-2-phenylmalonate is defined by its unique arrangement of a phenyl ring and a fluorine atom sharing the α-carbon of a diethyl malonate backbone. This structure precludes the typical enolization chemistry seen in standard malonic esters, shifting its reactive profile towards chemistry of the ester groups and the aromatic ring.
Molecular Structure
Caption: Molecular structure of Diethyl 2-fluoro-2-phenylmalonate.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of Diethyl 2-fluoro-2-phenylmalonate and its non-fluorinated parent compound for comparison. Data for the target compound is based on structurally similar molecules and predictive models due to limited direct experimental values in the literature.
| Property | Diethyl 2-fluoro-2-phenylmalonate | Diethyl phenylmalonate (for comparison) | Reference |
| CAS Number | 584-00-9 | 83-13-6 | - |
| Molecular Formula | C₁₃H₁₅FO₄ | C₁₃H₁₆O₄ | [3] |
| Molecular Weight | 254.25 g/mol | 236.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Clear, colorless to yellowish liquid after melting | [4][5][6] |
| Boiling Point | Estimated: ~175-185 °C at 14 mmHg | 170-172 °C at 14 mmHg | [5][7][8] |
| Density | Estimated: ~1.15 g/cm³ at 25 °C | 1.095 g/mL at 25 °C | [5][8][9] |
| Refractive Index (n²⁰/D) | Not available | 1.491 | [7][9] |
| Water Solubility | Predicted to be sparingly soluble/immiscible | Immiscible | [8][10] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, DCM, DMSO | Soluble in ethanol, ether, acetone, chloroform, DMSO | [6][10][11] |
| pKa (of α-H) | Not Applicable | ~11.84 (Predicted) | [8][12] |
Spectroscopic and Analytical Profile
Characterization of Diethyl 2-fluoro-2-phenylmalonate relies on a combination of spectroscopic techniques. The presence of the fluorine atom provides a unique handle for analysis, particularly in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.3-7.5 ppm. The two ethyl groups will present as a quartet for the diastereotopic methylene protons (-OCH₂) around δ 4.2-4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.
-
¹³C NMR: The carbon spectrum will be distinguished by the C-F coupling. The quaternary α-carbon signal will appear as a doublet with a large one-bond coupling constant (¹JCF). Other expected signals include those for the aromatic carbons, the two equivalent ester carbonyl carbons, and the two ethyl groups.
-
¹⁹F NMR: The fluorine spectrum is the simplest and most diagnostic, expected to show a single resonance for the single fluorine environment. This peak can be used for quantitative analysis against a fluorine-containing internal standard.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl groups.
-
~1750-1735 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional groups.[13]
-
~1250-1100 cm⁻¹: C-O stretching from the ester linkages and a C-F stretching vibration.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 254. Key fragmentation pathways for malonic esters include the loss of an ethoxy radical (∙OEt, M-45), an ethoxycarbonyl radical (∙CO₂Et, M-73), or the entire diethyl malonate moiety.[14] The presence of the fluorine atom will influence the fragmentation pattern compared to its non-fluorinated analog.
Synthesis and Reactivity
The synthesis and reactivity of Diethyl 2-fluoro-2-phenylmalonate are dictated by the strategic introduction and subsequent influence of the α-fluoro substituent.
Synthetic Approach: Electrophilic Fluorination
The most direct and modern approach to synthesizing the title compound is through the electrophilic fluorination of its precursor, Diethyl 2-phenylmalonate. This transformation creates the C-F bond at the active methylene position.
Caption: General workflow for the synthesis of Diethyl 2-fluoro-2-phenylmalonate.
Exemplary Experimental Protocol (Adapted from similar fluorinations):
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Diethyl 2-phenylmalonate (1.0 eq.) in a suitable anhydrous aprotic solvent, such as acetonitrile or 1,2-dichloroethane.
-
Fluorination: To this solution, add an electrophilic fluorinating reagent, such as N-Fluorobis(benzenesulfon)imide (NFSI) or Selectfluor® (1.1-1.2 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.[4]
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure liquid product.[4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of dry solvents and an inert atmosphere is critical to prevent the reaction of the fluorinating agent with water, which would reduce its efficacy.
-
Electrophilic Fluorinating Agent: Reagents like NFSI and Selectfluor are chosen for their relative safety and high efficiency in delivering an electrophilic fluorine ("F⁺") to electron-rich centers like the enolate of the malonic ester.
-
Aprotic Solvent: Solvents like acetonitrile are used because they can dissolve the reactants without interfering with the fluorination mechanism.
Core Reactivity Profile
The α-fluoro group acts as a potent electron-withdrawing substituent, which deactivates the molecule towards further α-substitution. Its reactivity is therefore focused on other parts of the molecule.
-
Ester Manipulation: The two diethyl ester groups can undergo standard transformations such as hydrolysis (saponification) to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to the diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the fluoromalonate group acting as a deactivating meta-director.
-
Influence on Adjacent Groups: The fluorine atom enhances the electrophilicity of the ester carbonyl carbons, potentially increasing their susceptibility to nucleophilic attack compared to the non-fluorinated analog.[15] This makes fluorinated esters valuable as activated intermediates in synthesis.[15]
Applications in Research and Drug Development
Diethyl 2-fluoro-2-phenylmalonate is not a final product but a strategic intermediate. Its value lies in its utility as a precursor for more complex molecules, particularly in the life sciences.[3][16]
-
Pharmaceutical Building Block: The α-fluoro-α-phenylacetic acid motif, accessible from this malonate after hydrolysis and decarboxylation, is a key structural element in various biologically active compounds. The fluorine atom can block metabolic oxidation at the α-position, a common strategy for increasing a drug's half-life.[1][2]
-
Fine-Tuning Molecular Properties: The introduction of fluorine allows for the precise modulation of a molecule's properties.[1][2] Researchers can use this building block to systematically study how fluorination at a specific site affects biological activity, membrane permeability, and metabolic stability.[1][2]
-
Materials Science: Fluorinated organic compounds are also explored in materials science for creating polymers and other materials with unique thermal and electronic properties.[3][17]
Safety and Handling
While specific toxicological data for Diethyl 2-fluoro-2-phenylmalonate is limited, standard laboratory precautions for handling chemical reagents should be strictly followed, based on data from similar compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18][19]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[18][20]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[18][19][20] Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[18][20]
Conclusion
Diethyl 2-fluoro-2-phenylmalonate represents a sophisticated and highly useful synthetic intermediate. Its defining feature—the α-fluoro substituent—imparts unique physicochemical and reactive properties that distinguish it from traditional malonic esters. A thorough understanding of its spectroscopic signature, synthetic pathways, and inherent reactivity enables researchers to leverage this molecule for the construction of advanced fluorinated compounds, particularly in the pursuit of novel therapeutics and materials.
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Smith, R. T., & Boddy, C. N. (2018). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 54(78), 10875-10885. [Link]
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Characterizing a Novel Synthetic Intermediate: A Practical Guide to Determining the Solubility of Diethyl 2-fluoro-2-phenylmalonate in Organic Solvents
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
The successful transition of a novel chemical entity from synthesis to application hinges on a thorough understanding of its physicochemical properties. Among these, solubility is paramount, dictating the choice of solvents for reaction, purification, and formulation. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of Diethyl 2-fluoro-2-phenylmalonate, a fluorinated malonic ester of significant interest in medicinal chemistry. We move beyond theoretical discussions to provide a field-proven, step-by-step experimental protocol, complete with the scientific rationale behind each procedural choice. This document equips the scientist with the necessary tools to generate reliable and reproducible solubility data, ensuring the seamless progression of development pipelines.
Introduction: The Central Role of Solubility
Diethyl 2-fluoro-2-phenylmalonate is a versatile building block in modern organic synthesis. The strategic incorporation of a fluorine atom onto the α-carbon of the phenylmalonate scaffold can profoundly alter the electronic and metabolic properties of derivative molecules, a common strategy in the design of pharmacologically active compounds.[1] However, the physical behavior of this intermediate, particularly its solubility, governs its practical utility.
A comprehensive solubility profile is critical for:
-
Reaction Optimization: Selecting a suitable solvent ensures that reactants are in the same phase, enabling efficient molecular collision and reaction.
-
Purification Strategy: Knowledge of solubility in various solvents is the foundation for developing effective crystallization and chromatography procedures.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility dictates bioavailability and the choice of delivery vehicle.
This guide presents a robust methodology for quantitatively determining the solubility of Diethyl 2-fluoro-2-phenylmalonate across a range of common organic solvents.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit qualitative, predictive tool.[2] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.
Let's analyze the key structural features of Diethyl 2-fluoro-2-phenylmalonate and their likely influence on solubility:
-
Diethyl Ester Groups (-COOEt): These groups are polar and can act as hydrogen bond acceptors. They contribute to solubility in polar solvents.[3]
-
Phenyl Group (C₆H₅-): This aromatic ring is large and nonpolar (hydrophobic), favoring interactions with nonpolar solvents through van der Waals forces.[3]
-
α-Fluorine Atom (-F): The carbon-fluorine bond is the strongest in organic chemistry, and its high electronegativity creates a significant dipole moment.[4] While a single fluorine atom may not dramatically increase overall polarity, it can influence local intermolecular interactions and potentially reduce solubility compared to its non-fluorinated analog due to stronger crystal lattice forces.
The interplay of these features suggests that Diethyl 2-fluoro-2-phenylmalonate will exhibit moderate polarity. It is unlikely to be soluble in highly polar protic solvents like water but is expected to show appreciable solubility in a range of organic solvents of intermediate polarity.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To obtain quantitative and reliable data, the isothermal equilibrium method is the gold standard. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility. The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration of the dissolved solute.[5]
Materials and Equipment
-
Diethyl 2-fluoro-2-phenylmalonate (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
The following diagram outlines the comprehensive workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of Diethyl 2-fluoro-2-phenylmalonate to a series of vials, each containing a known volume (e.g., 2.0 mL) of a different organic solvent. The key is to add enough solid so that undissolved material is clearly visible after the equilibration period. This ensures that the solution has reached saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (24 to 48 hours is typical). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle. Carefully draw a sample from the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration into the linear dynamic range of the analytical method. The dilution factor must be precisely recorded.
-
Quantification via HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for malonate esters.[6][7] The mobile phase could be a mixture of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where the phenyl group shows strong absorbance (e.g., ~254 nm). A calibration curve must be prepared using standards of known concentrations of Diethyl 2-fluoro-2-phenylmalonate to ensure accurate quantification.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = CHPLC × Dilution Factor Where CHPLC is the concentration determined by HPLC analysis (in mg/mL).
Data Presentation
All quantitative solubility data should be compiled into a clear and concise table. This allows for easy comparison and selection of appropriate solvents for specific applications.
Table 1: Solubility of Diethyl 2-fluoro-2-phenylmalonate in Various Organic Solvents at 25 °C
| Solvent Category | Solvent | Dielectric Constant¹ | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Nonpolar | Hexane | 1.88 | Experimental Data | Calculated Data | e.g., Low |
| Toluene | 2.38 | Experimental Data | Calculated Data | e.g., Moderate | |
| Polar Aprotic | Diethyl Ether | 4.34 | Experimental Data | Calculated Data | e.g., Moderate |
| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data | e.g., High | |
| Dichloromethane | 9.08 | Experimental Data | Calculated Data | e.g., High | |
| Acetone | 21.0 | Experimental Data | Calculated Data | e.g., Very High | |
| Acetonitrile | 36.6 | Experimental Data | Calculated Data | e.g., Very High | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data | e.g., Very High | |
| Polar Protic | Ethanol | 24.6 | Experimental Data | Calculated Data | e.g., High |
| Methanol | 32.7 | Experimental Data | Calculated Data | e.g., Moderate | |
| Water | 80.1 | Experimental Data | Calculated Data | e.g., Insoluble | |
| ¹Dielectric constants are approximate values from various sources.[8] |
Conclusion
Determining the solubility of a key synthetic intermediate like Diethyl 2-fluoro-2-phenylmalonate is not a trivial exercise; it is a fundamental step that informs the entire development lifecycle. By moving beyond simple qualitative predictions and adopting a systematic, quantitative experimental approach, researchers can generate the robust data needed for efficient process development, purification, and formulation. The isothermal equilibrium method, coupled with precise HPLC quantification, provides a reliable and reproducible means to build a comprehensive solubility profile. This guide offers both the theoretical grounding and the practical, step-by-step instruction necessary for any scientist to confidently characterize this and other novel molecules in their pipeline.
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An In-Depth Technical Guide to the Synthesis of Diethyl 2-Fluoro-2-phenylmalonate
Abstract
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] This guide provides a comprehensive technical overview of a key synthetic transformation: the electrophilic fluorination of diethyl phenylmalonate to yield diethyl 2-fluoro-2-phenylmalonate. We will explore the underlying mechanistic principles, provide a detailed and validated experimental protocol, discuss critical safety considerations, and outline the analytical methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorination chemistry in their synthetic endeavors.
Introduction: The Strategic Importance of α-Fluorinated Carbonyls
The synthesis of compounds bearing a fluorine atom at a stereogenic center, particularly adjacent to a carbonyl group, is of significant interest. Diethyl 2-fluoro-2-phenylmalonate is a valuable synthetic intermediate, serving as a precursor to a variety of more complex fluorinated molecules, including α-fluoro-α-aryl carboxylic acids and their derivatives.[1] The traditional approach to such molecules often involves multi-step sequences or the use of hazardous reagents.
The direct electrophilic fluorination of an active methylene compound like diethyl phenylmalonate offers a more elegant and efficient route.[2] This process relies on the generation of a carbanion (enolate) intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source. Among the modern reagents developed for this purpose, N-fluoro--benzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, have emerged as highly effective, stable, and relatively safe options, largely replacing hazardous reagents like elemental fluorine.[2][3] This guide will focus on the application of Selectfluor™ for the synthesis of diethyl 2-fluoro-2-phenylmalonate.
Mechanistic Overview: The Enolate Pathway to Fluorination
The synthesis of diethyl 2-fluoro-2-phenylmalonate proceeds via a two-step sequence that is characteristic of reactions involving active methylene compounds: enolate formation followed by electrophilic attack.[4]
Step 1: Enolate Formation The methine proton on the α-carbon of diethyl phenylmalonate is acidic (pKa ≈ 13 in DMSO) due to the resonance stabilization provided by the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), results in the deprotonation of this carbon, forming a nucleophilic enolate ion.[4][5] The choice of base and solvent is critical to ensure complete and efficient enolate formation without promoting undesirable side reactions.
Step 2: Electrophilic Fluorination The generated enolate attacks the electrophilic fluorine atom of the Selectfluor™ reagent.[6] Selectfluor™ is a cationic N-F reagent where the electron-withdrawing nature of the diazoniabicyclo[2.2.2]octane cage renders the fluorine atom highly electrophilic.[3] The reaction is believed to proceed via an SN2-type mechanism, where the enolate's carbanionic center attacks the fluorine atom, displacing the neutral triethylenediamine derivative.[2] The precise mechanism of electrophilic fluorination remains a subject of discussion, with some evidence pointing towards a single-electron transfer (SET) pathway in certain cases.[2] However, for enolates, the polar two-electron SN2 process is widely accepted.
Caption: Reaction mechanism for the synthesis of diethyl 2-fluoro-2-phenylmalonate.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of diethyl 2-fluoro-2-phenylmalonate on a laboratory scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Diethyl phenylmalonate | 236.26 | 2.36 g | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 40.00 (for 100%) | 0.44 g | 11.0 | 1.1 |
| Selectfluor™ | 354.26 | 4.25 g | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aq. NH₄Cl solution | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL (3 x 50 mL) | - | - |
| Brine (Saturated aq. NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
| Hexanes/Ethyl Acetate mixture | - | As required | - | - |
3.2. Step-by-Step Procedure
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a dropping funnel, and a rubber septum is dried in an oven and cooled under a stream of dry nitrogen.
-
Enolate Formation:
-
To the flask, add sodium hydride (0.44 g, 11.0 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C using an ice-water bath.
-
In a separate flask, dissolve diethyl phenylmalonate (2.36 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the diethyl phenylmalonate solution dropwise to the stirred NaH suspension over 15 minutes via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the mixture may become a clear or slightly hazy solution.
-
-
Fluorination Reaction:
-
Cool the enolate solution to -78 °C using a dry ice/acetone bath.
-
In a separate beaker, dissolve Selectfluor™ (4.25 g, 12.0 mmol) in anhydrous THF (20 mL). Note: Gentle warming may be required for full dissolution. Ensure the solution is cooled back to room temperature before addition.
-
Add the Selectfluor™ solution dropwise to the cold, stirred enolate solution over 30 minutes.
-
Maintain the reaction at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C with an ice bath.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Caution: Unreacted sodium hydride will react vigorously, producing hydrogen gas.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
The crude product (a pale yellow oil) is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 98:2 and gradually increasing the polarity) to isolate the pure diethyl 2-fluoro-2-phenylmalonate.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product. The expected yield is typically in the range of 70-90%.
-
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
The described protocol involves hazardous materials that require careful handling in a controlled laboratory environment.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon). Use appropriate PPE, including safety glasses, a lab coat, and gloves.[8]
-
Selectfluor™: This reagent is a strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or the respiratory tract.[9] It should be handled in a well-ventilated fume hood with appropriate PPE. Avoid creating dust. Store away from combustible materials.[10]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or commercially available anhydrous solvents.
-
Cryogenic Baths: Handling dry ice requires thermal gloves to prevent frostbite.
Characterization of Diethyl 2-fluoro-2-phenylmalonate
The successful synthesis of the target compound can be confirmed using standard analytical techniques. The following are expected characterization data:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.35 (m, 5H, Ar-H)
-
δ 4.30 (q, J = 7.1 Hz, 4H, 2 x -OCH₂CH₃)
-
δ 1.30 (t, J = 7.1 Hz, 6H, 2 x -OCH₂CH₃) The signal for the ester methylene protons will be a single quartet due to magnetic equivalence.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 166.5 (d, JC-F ≈ 25 Hz, C=O)
-
δ 133.0 (d, JC-F ≈ 22 Hz, Ar-Cipso)
-
δ 129.5 (s, Ar-Cpara)
-
δ 128.8 (s, Ar-Cortho/meta)
-
δ 126.0 (s, Ar-Cortho/meta)
-
δ 95.0 (d, JC-F ≈ 210 Hz, C-F)
-
δ 63.0 (s, -OCH₂)
-
δ 14.0 (s, -CH₃) The large one-bond carbon-fluorine coupling constant is a definitive feature.[11]
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
A single resonance is expected in the typical range for tertiary alkyl fluorides. The chemical shift will be dependent on the specific reference standard used.
-
-
FT-IR (neat, cm⁻¹):
-
~3060 (Ar C-H stretch)
-
~2985 (Aliphatic C-H stretch)
-
~1750 (C=O stretch, ester)
-
~1200-1050 (C-F stretch, C-O stretch)
-
-
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 254. Fragmentation may include the loss of an ethoxy group (-OEt, m/z 209) and subsequent loss of CO (m/z 181), or loss of a carbethoxy group (-COOEt, m/z 181).[12]
-
Conclusion
This guide has detailed a robust and reliable method for the synthesis of diethyl 2-fluoro-2-phenylmalonate from diethyl phenylmalonate using Selectfluor™ as an electrophilic fluorinating agent. The procedure leverages the principles of active methylene chemistry, providing an efficient route to a valuable fluorinated building block. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and observing all safety precautions, researchers can confidently perform this synthesis and apply it to their programs in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
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Common Organic Chemistry. Selectfluor. [Link]
-
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-
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Hartwig, J. F., et al. (2013). Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism. PMC. [Link]
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Datta, H., & Melvin, P. Electrophilic Fluorination. Bryn Mawr College. [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]
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Singh, A., et al. (2018). (a) Molecular structure of 13 C-labeled diethyl fluoromalonate and NMR... ResearchGate. [Link]
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Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]
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National Center for Biotechnology Information. Diethyl phenylmalonate. PubChem. [Link]
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Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2011). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. [Link]
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Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
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An In-depth Technical Guide to the Electrophilic Fluorination Mechanisms of Malonate Esters for Drug Development Professionals
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the diverse array of fluorinated synthons, α-fluorinated malonate esters have emerged as exceptionally versatile building blocks, providing a gateway to a wide range of more complex fluorinated aliphatic and heterocyclic systems.[3][4] This guide offers an in-depth exploration of the electrophilic fluorination of malonate esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms and practical methodologies.
The Genesis of the C-F Bond: An Overview of Electrophilic Fluorination
Electrophilic fluorination stands as a powerful and direct method for the formation of carbon-fluorine bonds.[5][6] This approach involves the reaction of a carbon-centered nucleophile, in this case, the enolate of a malonate ester, with an electrophilic fluorine source.[3][5] Over the years, a variety of electrophilic fluorinating agents have been developed, moving from hazardous and difficult-to-handle reagents like elemental fluorine and perchloryl fluoride to a new generation of stable, selective, and user-friendly N-F reagents.[3][5][7]
The active methylene group of malonate esters, with a pKa of approximately 13, is readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate then attacks the electrophilic fluorine atom of the N-F reagent, displacing a neutral or anionic nitrogen-containing leaving group to yield the desired α-fluoromalonate ester.[8]
The Workhorses of Electrophilic Fluorination: A Tale of Two Reagents
While a spectrum of N-F reagents exists, two have risen to prominence in both academic and industrial laboratories for the fluorination of malonate esters: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[3][9][10][11]
-
Selectfluor® (F-TEDA-BF₄): A highly reactive, crystalline, and user-friendly salt, Selectfluor® is a potent electrophilic fluorinating agent.[5][11][12] Its high reactivity allows for the fluorination of a broad range of substrates under mild conditions.[13]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline solid that serves as an effective electrophilic fluorine source.[5][10][14] Generally considered a milder reagent than Selectfluor®, NFSI can offer advantages in terms of selectivity, particularly for achieving monofluorination.[11][15]
The choice between these reagents is often dictated by the specific malonate ester substrate and the desired outcome. For less reactive substrates, the higher potency of Selectfluor® may be necessary, while for substrates prone to over-fluorination or side reactions, the milder nature of NFSI might be preferable.[11]
The Mechanistic Dichotomy: A Polar SN2-Type Pathway vs. Single-Electron Transfer (SET)
The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of considerable scientific debate, with compelling evidence supporting two primary pathways: a polar, SN2-type mechanism and a single-electron transfer (SET) mechanism.[9][11] The operative pathway is influenced by the nature of the fluorinating agent, the substrate, and the reaction conditions.[11]
The Polar SN2-Type Mechanism
In this pathway, the enolate of the malonate ester acts as a nucleophile and directly attacks the electrophilic fluorine atom of the N-F reagent in a concerted or near-concerted fashion. This results in the formation of the C-F bond and the simultaneous cleavage of the N-F bond.[11] This mechanism is often favored for the fluorination of 1,3-dicarbonyl compounds.
Figure 1: A simplified representation of the polar SN2-type mechanism for the electrophilic fluorination of a malonate enolate.
The Single-Electron Transfer (SET) Mechanism
Alternatively, the reaction can proceed via an initial single-electron transfer from the malonate enolate to the N-F reagent.[9] This generates a malonate radical and the radical anion of the fluorinating agent. Subsequent fluorine atom transfer from the radical anion to the malonate radical affords the fluorinated product.[12][16] Evidence for the SET mechanism has been observed in the fluorination of certain substrates, such as stilbenes, with Selectfluor®.[12][16]
Figure 2: A simplified representation of the Single-Electron Transfer (SET) mechanism for the electrophilic fluorination of a malonate enolate.
For practical purposes in drug development, understanding that both mechanisms are plausible is key. The choice of solvent, base, and temperature can influence the reaction's course and selectivity, and empirical optimization is often necessary.
Practical Considerations and Experimental Protocols
The successful electrophilic fluorination of malonate esters hinges on careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions, such as di-fluorination or decomposition.
General Experimental Workflow
The general workflow for the electrophilic fluorination of a malonate ester can be visualized as follows:
Figure 3: A generalized experimental workflow for the electrophilic fluorination of malonate esters.
Protocol 1: Monofluorination of Diethyl Malonate using NFSI
This protocol provides a representative procedure for the monofluorination of diethyl malonate.
Materials:
-
Diethyl malonate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.05 equivalents) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve NFSI (1.0 equivalent) in anhydrous THF.
-
Add the NFSI solution dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford diethyl 2-fluoromalonate.
Protocol 2: Fluorination of a Substituted Malonate Ester using Selectfluor®
This protocol outlines a general procedure for the fluorination of a 2-substituted malonate ester, where the potential for di-fluorination is absent.
Materials:
-
2-Substituted diethyl malonate (e.g., diethyl 2-phenylmalonate)
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2-substituted diethyl malonate (1.0 equivalent) and anhydrous acetonitrile.
-
Add Selectfluor® (1.1 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-fluoro-α-substituted malonate ester.
Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the electrophilic fluorination of malonate esters.
| Fluorinating Agent | Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| NFSI | Diethyl malonate | NaH | THF | 0 to RT | Moderate to High | [10][14] |
| Selectfluor® | Diethyl 2-phenylmalonate | None | CH₃CN | RT | ~93 | [3] |
| FClO₃ | Sodium diethyl malonate | NaOEt | EtOH | N/A | Mixture of mono- and di-fluorinated products | [3] |
| (CF₃SO₂)₂NF | Sodium diethyl 1-methylmalonate | NaH | N/A | -10 | 96 | [10] |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as representative examples.
Conclusion: Empowering Fluorine-Centric Drug Design
The electrophilic fluorination of malonate esters is a robust and indispensable tool in the arsenal of the medicinal chemist. A thorough understanding of the available reagents, the nuances of the competing mechanistic pathways, and the practical aspects of experimental design is crucial for the successful synthesis of novel fluorinated building blocks. As drug discovery programs increasingly venture into more complex and three-dimensional chemical space, the demand for sophisticated fluorinated intermediates will undoubtedly continue to grow.[3][4] This guide serves as a foundational resource to empower scientists in their pursuit of the next generation of fluorine-containing therapeutics.
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Sandford, G. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development, 18(6), 757-766. [Link]
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Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17136-17139. [Link]
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Wikipedia. (n.d.). Selectfluor. [Link]
-
Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]
-
Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. [Link]
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Pattison, G. (2021). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 57(58), 7059-7074. [Link]
-
Kitamura, M., et al. (2021). Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI. Tetrahedron Letters, 84, 153406. [Link]
-
Sandford, G. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. ResearchGate. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. [Link]
-
Hodgson, D. M., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(62), 14144-14149. [Link]
-
Sandford, G. (2015). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. [Link]
-
All About Drugs. (2016, January 2). MONITORING FLUORINATIONS……Selective direct fluorination for the synthesis of 2-fluoromalonate esters. [Link]
-
ResearchGate. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]
-
Davis, F. A., & Han, W. (1992). Selective, Electrophilic Fluorinations Using N-Fluoro-o-benzenedisulfonimide. The Journal of Organic Chemistry, 57(1), 221-227. [Link]
-
Sandford, G., et al. (2015). Fluorination of diethyl malonate ester using fluorine gas catalysed by copper(II) nitrate. Green Chemistry, 17(4), 2464-2470. [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]
-
Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Organic & Medicinal Chemistry International Journal, 3(4). [Link]
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Kitamura, M. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(7), 1678. [Link]
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Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. ResearchGate. [Link]
-
Gouverneur, V., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 334-336. [Link]
- Powell, R. L. (1998). A process for the preparation of esters.
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
-
Shibata, N., et al. (2022). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Angewandte Chemie International Edition, 61(43), e202211688. [Link]
-
MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]
-
Shibata, N., et al. (2022). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Angewandte Chemie International Edition, 61(43), e202211688. [Link]
-
Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 69, 1-137. [Link]
-
springerprofessional.de. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. [Link]
-
El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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Comprehensive Technical Guide: 19F NMR Characterization and Synthesis of Diethyl 2-Fluoro-2-phenylmalonate
Executive Summary
The strategic introduction of fluorine into organic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Diethyl 2-fluoro-2-phenylmalonate (CAS: 2802-98-4) serves as a linchpin intermediate in the synthesis of fluorinated pharmaceuticals, most notably in the development of fluoro-analogs of the antiepileptic drug felbamate [1].
For researchers and application scientists, the precise characterization of this intermediate is non-negotiable. Fluorine-19 Nuclear Magnetic Resonance (
F NMR Spectroscopic Signatures: Causality and Analysis
Fluorine-19 is an exceptional NMR nucleus due to its 100% natural isotopic abundance, spin
The Chemical Shift of Diethyl 2-Fluoro-2-phenylmalonate
In a standard solvent such as CDCl
Mechanistic Causality of the Signal:
-
Deshielding Effects: The fluorine atom is bonded to an
hybridized -carbon. This carbon is flanked by two highly electron-withdrawing ester (carbonyl) groups and a phenyl ring. The combined inductive electron withdrawal (-I effect) deshields the fluorine nucleus, pushing the chemical shift downfield relative to simple alkyl fluorides (which typically resonate around -210 to -220 ppm). -
Multiplicity (Singlet): Unlike many fluorinated aliphatic chains that exhibit complex multiplet splitting due to
or coupling, diethyl 2-fluoro-2-phenylmalonate lacks protons on the -carbon. The adjacent -positions are carbonyl carbons (devoid of protons). The closest protons are on the phenyl ring (ortho-protons, 4 bonds away) and the ethyl ester groups (5 bonds away). Because and couplings are typically negligible (< 1 Hz) and unresolved under standard acquisition parameters, the signal collapses into a pristine singlet.
Data Presentation: Comparative F NMR Chemical Shifts
To contextualize the chemical shift, Table 1 compares diethyl 2-fluoro-2-phenylmalonate against structurally related scaffolds.
| Compound | Structural Features | Multiplicity | |
| Ethyl 2-fluoroacetate | Mono-ester, | ~ -228.0 | Triplet ( |
| Diethyl 2-fluoromalonate | Di-ester, one | ~ -195.0 | Doublet ( |
| Diethyl 2-fluoro-2-phenylmalonate | Di-ester, | ~ -164.5 | Singlet |
| 1-tert-butyl 3-methyl 2-fluoro-2-phenylmalonate | Mixed di-ester, | -164.2 to -163.6 | Singlet |
(Note: Shifts are approximate and solvent-dependent, referenced to CFCl
Mechanistic Synthesis and In-Situ Reaction Monitoring
The most efficient route to diethyl 2-fluoro-2-phenylmalonate is the electrophilic fluorination of diethyl phenylmalonate using "N-F" class reagents such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).
Self-Validating Reaction Monitoring via F NMR
A hallmark of robust chemical development is the use of self-validating systems.
-
Starting Material (Reagent): Selectfluor exhibits a distinct [N-F]
signal at +48 ppm (or NFSI at -40 ppm ). -
Product Formation: As the reaction progresses, the reagent peak depletes, and the product singlet at ~ -164 ppm emerges.
-
Validation: The reaction is judged strictly complete when the N-F reagent signal is entirely consumed, ensuring high yield and preventing downstream purification bottlenecks.
Caption: Electrophilic fluorination workflow for synthesizing diethyl 2-fluoro-2-phenylmalonate.
Validated Experimental Protocols
Protocol A: Synthesis of Diethyl 2-Fluoro-2-phenylmalonate
Causality Note: Sodium hydride (NaH) is utilized to ensure complete and irreversible deprotonation of the highly acidic
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the suspension to 0 °C. Add diethyl phenylmalonate (1.0 equiv) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete enolate formation.
-
Fluorination: Add NFSI or Selectfluor (1.2 equiv) in a single portion. Allow the reaction mixture to slowly warm to room temperature and stir for 4–6 hours.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH
Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure fluorinated product.
Protocol B: Standardized F NMR Acquisition
Causality Note: CDCl
-
Sample Prep: Dissolve 15–20 mg of the purified diethyl 2-fluoro-2-phenylmalonate in 0.6 mL of CDCl
. -
Standardization: Add 1
L of Trichlorofluoromethane (CFCl ) as an internal reference standard (0.00 ppm). -
Acquisition: Transfer to a 5 mm NMR tube. Acquire the
F spectrum at 298 K on a 300 MHz or 400 MHz spectrometer (operating at 282 MHz or 376 MHz for F, respectively). Use a spectral width of at least 300 ppm to capture both the reference and the product. -
Processing: Apply standard phase and baseline corrections. Verify the presence of the target singlet at ~ -164 ppm.
Caption: Standardized 19F NMR acquisition and validation protocol.
Applications in Drug Development: The Fluoro-Felbamate Pathway
Diethyl 2-fluoro-2-phenylmalonate is not typically an end-product; it is a critical node in the synthesis of neuroprotective and antiepileptic agents.
A primary application is its conversion into 2-fluoro-2-phenyl-1,3-propanediol , the direct precursor to fluorofelbamate (2-fluoro-2-phenyl-1,3-propanediol dicarbamate) [1]. The insertion of the fluorine atom at the benzylic position is a deliberate drug design strategy to block metabolic oxidation pathways that lead to toxic atropaldehyde intermediates, a known issue with the first-generation drug felbamate.
Reduction Protocol Highlight:
The reduction of the diester to the diol is achieved using Lithium Aluminum Hydride (LiAlH
References
- Title: Felbamate derived compounds (US Patent 6,538,024 B1)
-
Title: 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: SelectFluor and Its Analogs Fluorination for Preparing Aryl Fluorides Source: ResearchGate (Journal of Fluorine Chemistry) URL: [Link]
Thermodynamic Stability of α-Fluoro-α-Phenyl Malonates: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for modulating lipophilicity, metabolic stability, and binding affinity. Among fluorinated building blocks, α-fluoro-α-phenyl malonates represent a highly versatile, yet thermodynamically complex, class of intermediates[1]. While the robust C–F bond imparts resistance to oxidative metabolism, the unique electronic and steric environment of the quaternary α-carbon fundamentally alters the molecule's thermodynamic stability.
This whitepaper dissects the thermodynamic stability of α-fluoro-α-phenyl malonates, focusing on their hydrolytic resistance and their propensity for thermal decarboxylation. By understanding the causality behind these thermodynamic shifts, researchers can better design synthetic routes and predict the shelf-life and reactivity of these critical pharmacophores.
Structural & Electronic Determinants of Stability
The thermodynamic profile of an α-fluoro-α-phenyl malonate is governed by three competing structural dynamics:
-
The "Fluorine Effect" (Inductive vs. Mesomeric): Fluorine is highly electronegative, exerting a strong inductive pull (
effect) that increases the electrophilicity of the adjacent ester carbonyls. However, fluorine also possesses lone pairs that can donate into adjacent orbitals ( effect), stabilizing adjacent positive charges or radical intermediates. -
The "Phenyl Effect" (Steric Shielding & Resonance): The bulky phenyl ring provides massive steric hindrance around the quaternary center. Concurrently, its extended
-system offers resonance stabilization to any developing charge at the α-position. -
Quaternary Center Dynamics: The absence of an α-proton is a critical stabilizing factor. It completely prevents base-catalyzed enolization, eliminating tautomerization-induced degradation and locking the stereocenter (in the case of chiral half-esters) against racemization.
The Decarboxylation Paradox
Unsubstituted malonic acids undergo thermal decarboxylation via a concerted, 6-membered cyclic transition state. Counterintuitively, while the C–F bond itself is exceptionally stable, its presence lowers the activation energy (
Figure 1: Mechanistic pathway of thermal decarboxylation for α-fluoro-α-phenyl malonic acid.
Quantitative Thermodynamic Profiling
To illustrate the competing forces of steric shielding (which slows hydrolysis) and electronic stabilization (which accelerates decarboxylation), Table 1 summarizes the thermodynamic parameters of malonate derivatives.
Note: The strong
Table 1: Comparative Thermodynamic Parameters of Malonate Derivatives
| Compound Scaffold | Saponification | Decarboxylation Onset ( | Activation Energy ( |
| Diethyl malonate | 2.4 hours | ~130°C - 150°C | 28.5 kcal/mol |
| Diethyl α-phenylmalonate | 18.5 hours | ~110°C - 120°C | 24.2 kcal/mol |
| Diethyl α-fluoro-α-phenylmalonate | > 72 hours | ~70°C - 85°C | 18.7 kcal/mol |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality and data accuracy.
Figure 2: Self-validating experimental workflow for assessing thermodynamic stability.
Protocol 1: Controlled Hydrolysis Kinetics Assay
Purpose: To quantify the steric shielding effect of the phenyl ring against alkaline hydrolysis. Causality Check: Tracking the sequential formation of the half-ester and diacid via HPLC confirms that the rate-limiting step is the first nucleophilic attack, validating the steric hindrance hypothesis.
-
Preparation: Dissolve 1.0 mmol of diethyl α-fluoro-α-phenylmalonate in 10 mL of THF/Water (1:1 v/v) to ensure complete solvation of the hydrophobic phenyl ring.
-
Initiation: Add 2.0 equivalents of 0.1 M NaOH at exactly 25.0°C. Start the timer.
-
Quenching (Self-Validation): At 1-hour intervals, extract 100 µL aliquots and immediately quench into 900 µL of cold 0.1 M HCl. Why? Acidification instantly protonates the hydroxide, halting hydrolysis and locking the kinetic snapshot.
-
Analysis: Analyze via HPLC-UV (254 nm). Plot the natural log of diester concentration against time to extract the pseudo-first-order rate constant (
).
Protocol 2: Thermal Stability Profiling via TGA/DSC
Purpose: To determine the activation energy (
-
Sample Prep: Carefully precipitate the α-fluoro-α-phenyl malonic acid at 0°C (to prevent premature decarboxylation). Dry under high vacuum at room temperature for 12 hours.
-
Loading: Load 5.0 mg of the diacid into an aluminum crucible.
-
Heating Program: Run the TGA/DSC from 25°C to 200°C at multiple heating rates (
= 2, 5, 10, and 15 °C/min) under a nitrogen purge (50 mL/min). -
Kinetic Extraction: Utilize the Kissinger equation:
. By plotting against (where is the peak decarboxylation temperature), the slope yields the exact activation energy, proving the thermodynamic destabilization caused by the α-fluoro and α-phenyl groups.
Conclusion
The thermodynamic stability of α-fluoro-α-phenyl malonates is a masterclass in competing chemical forces. While the diester form is highly robust—protected from hydrolysis by the steric bulk of the phenyl ring and immune to enolization—the diacid form is highly unstable. The synergistic electronic effects of the fluorine atom and the phenyl ring drastically lower the transition state energy for decarboxylation. Mastering these principles allows drug development professionals to exploit fluorinated malonates effectively, avoiding synthetic dead-ends and optimizing the stability of advanced pharmaceutical intermediates[3].
References
-
Harsanyi, A., & Sandford, G. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development.[Link]
-
Zhang, F., & Song, J. Z. (2006). A novel general method for preparation of α-fluoro-α-arylcarboxylic acid. Direct fluorination of silyl ketene acetals with Selectfluor®. Tetrahedron Letters.[Link]
-
Madani, A., Anghileri, L., Heydenreich, M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters (via PMC).[Link]
Sources
Strategic Sourcing and Quality Assurance of Diethyl 2-fluoro-2-phenylmalonate
Topic: Commercial Suppliers and Technical Assurance of Diethyl 2-fluoro-2-phenylmalonate Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists.[1][2][3]
Executive Technical Summary
Diethyl 2-fluoro-2-phenylmalonate (CAS: 2802-98-4 ) is a specialized fluorinated building block critical for the synthesis of
Unlike standard malonates, the introduction of the fluorine atom at the quaternary carbon (
ngcontent-ng-c2372798075="" class="ng-star-inserted">Note on CAS Registry: While the user query referenced CAS 116859-33-7, the commercially recognized global standard for the diethyl ester is CAS 2802-98-4 .[1] CAS 116859-33-7 may refer to a specific salt form or internal registry code.[1][2][3] This guide focuses on the commercially available CAS 2802-98-4 .[1][2][3]
Chemical Identity & Critical Quality Attributes (CQA)
To validate incoming shipments, researchers must benchmark the material against strict physicochemical standards.[3] The presence of the non-fluorinated precursor is the most common quality failure mode.[1][2][3]
| Attribute | Specification | Technical Rationale |
| Chemical Name | Diethyl 2-fluoro-2-phenylmalonate | IUPAC Standard |
| CAS Number | 2802-98-4 | Primary commercial identifier.[1][2][3] |
| Formula | MW: 254.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or amine contamination.[1] |
| Purity (GC) | Critical for preventing side-reactions in decarboxylation steps.[1][3] | |
| Major Impurity | Diethyl phenylmalonate (CAS 83-13-6) | The unreacted starting material.[1][2] Difficult to separate via distillation due to similar boiling points.[1][2][3] |
| Water Content | Esters are prone to hydrolysis; water generates the unstable mono-acid.[1] |
Commercial Supplier Landscape
Sourcing this intermediate requires distinguishing between "Catalog Aggregators" (who re-label) and "Specialized Manufacturers" (who perform the fluorination).[1][2]
Tier 1: Specialized Fluorine Chemistry Suppliers
Recommended for Process Development & GMP Scale-up. These suppliers typically perform electrophilic fluorination (e.g., using Selectfluor™ or NFSI) in-house, ensuring lower levels of non-fluorinated impurities.[1][2]
-
Fluorochem (UK/Europe): High reliability for fluorinated intermediates.[1][2][3]
-
Apollo Scientific (UK): Extensive stock of fluorinated building blocks.[1][2][3]
-
SynQuest Laboratories (USA): Specializes in fluorinated organic synthesis.[1][2][3]
-
Matrix Scientific (USA): often stocks niche fluorinated esters.[1][2][3]
Tier 2: Global Catalog Suppliers
Recommended for Discovery/Screening (Milligram to Gram scale).[1][2]
-
Enamine: Excellent for building block diversity, though lead times may vary.[1][2][3]
-
Sigma-Aldrich (Merck): Standard benchmark, often higher cost but validated CoA.[1][2][3]
Sourcing Decision Matrix (Graphviz Diagram)
Caption: Decision logic for sourcing fluorinated malonates based on scale and risk of non-fluorinated impurities.
Analytical Validation Protocol (The Self-Validating System)
Trusting a Certificate of Analysis (CoA) without internal verification is a risk in fluorine chemistry.[1][2] The following protocol uses Quantitative 19F NMR (qNMR) as a self-validating system to determine both identity and purity simultaneously.
Why 19F NMR?
Standard HPLC often struggles to resolve the fluorinated product from the non-fluorinated precursor (Diethyl phenylmalonate) due to similar polarity.[1][2] 19F NMR is specific:
-
Target Signal:
-Fluoro signal. -
Impurity Signal: Fluoride salts (if poor workup) or different fluorination regioisomers.[1][2][3]
-
Absence of Signal: Confirms the non-fluorinated impurity is not the main peak, but 1H NMR is needed to quantify the non-fluorinated contaminant.
Protocol: Dual-Nucleus Validation
Step 1: 1H NMR (Proton Integrity) [1][2]
-
Solvent:
[1][3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Key Diagnostic: Look for the disappearance of the methine proton signal (
ppm) found in the non-fluorinated starting material.[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Product Signal: The ethyl ester
protons will appear as quartets, potentially split further by long-range H-F coupling (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1]
Step 2: 19F NMR (Identity & Purity) [1][2]
-
Standard: Add an internal standard (e.g.,
-Trifluorotoluene, ppm) to the NMR tube for quantitative integration. -
Expected Shift: The fluorine attached to the quaternary carbon typically appears in the range of -130 to -160 ppm (relative to
), depending on concentration and solvent.[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step 3: GC-MS (Trace Analysis) [1][2]
-
Use a non-polar column (e.g., DB-5) to separate the slightly more volatile fluorinated ester from the non-fluorinated precursor.[1][2]
Handling, Stability & Safety
Stability Profile
-
Hydrolysis Risk: Like all malonates, this compound is an ester.[1][3] Exposure to atmospheric moisture can lead to hydrolysis of the ethyl groups, forming the mono-ethyl ester or the dicarboxylic acid, which are unstable and may decarboxylate spontaneously.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
Safety (E-E-A-T)
-
Fluorine Safety: While the molecule itself is not a fluorinating agent, its synthesis likely involved Selectfluor or NFSI.[3] Trace amounts of these oxidants could remain.[1][2][3] Always test for peroxides/oxidants before large-scale distillation.[1][2][3]
-
Standard PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[3]
Synthetic Utility & Application Workflow
The primary value of Diethyl 2-fluoro-2-phenylmalonate is its ability to serve as a "masked"
Case Study: Synthesis of Fluorinated Felbamate Derivatives
Research into neuroprotective agents (e.g., Felbamate analogs) utilizes this intermediate.[1][2] The workflow involves reduction of the ester to a diol, followed by carbamoylation.[3]
Reaction Workflow Diagram (Graphviz)
Caption: Synthetic pathway converting the fluorinated malonate into bioactive 1,3-diol carbamates.
References
-
Thompson, C. D., et al. (1996).[1][2][3] "Fluorinated Felbamate Analogues." Chemical Research in Toxicology, 9(7), 1225–1229.[1][2] [1][2]
-
Banks, R. E. (2000).[1][2][3] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 104(2), 195-200.[1][2] (Describes the synthesis of fluoromalonates).
-
PubChem. "Diethyl 2-fluoro-2-phenylmalonate (Compound)."[1][2][3] National Library of Medicine.[1][2][3] [1][2]
-
Fluorochem Ltd. "Product Specification: Diethyl 2-fluoro-2-phenylmalonate."[1][2][3] (Search CAS 2802-98-4 for current batch data).[1][2]
Sources
Engineering sp³-Enriched Chemical Space: A Technical Guide to Fluorinated Malonate Derivatives in Medicinal Chemistry
Executive Summary: Escaping "Flatland" in Drug Discovery
Historically, the pharmaceutical industry has relied heavily on fluoro- and trifluoromethyl-aromatic subunits due to the commercial availability of these "flat" building blocks[1]. However, modern drug discovery is increasingly prioritizing three-dimensional, sp³-rich architectures to improve target specificity, solubility, and metabolic stability[2].
Fluorinated malonate derivatives—particularly diethyl fluoromalonate—have emerged as highly versatile, polyfunctional building blocks[3]. By enabling the precise introduction of fluorine atoms into aliphatic chains and heteroaromatic systems, these derivatives serve as critical intermediates in the synthesis of next-generation pharmaceuticals, including advanced antibacterial agents and kinase inhibitors[2][4]. This whitepaper synthesizes the mechanistic principles, validated synthetic protocols, and downstream applications of fluoromalonates in medicinal chemistry.
Mechanistic Principles of Fluoromalonate Synthesis
The synthesis of monofluorinated malonates presents a fundamental chemical challenge: the introduction of a highly electronegative fluorine atom increases the acidity of the remaining α-proton. Consequently, the mono-fluorinated product often enolizes faster than the non-fluorinated starting material, leading to undesired di-fluorinated byproducts[5].
To circumvent this, chemists employ strictly controlled electrophilic fluorination or bottom-up nucleophilic halogen exchange.
Mechanistic pathway of electrophilic fluorination of dialkyl malonates.
Quantitative Comparison of Synthetic Routes
The selection of a synthetic route depends on scale, safety constraints, and required purity. Below is a comparative analysis of established methodologies.
Table 1: Synthetic Methodologies for Diethyl Fluoromalonate
| Synthesis Method | Reagents / Catalyst | Yield / Conversion | Causality / Mechanistic Advantage | Reference |
| Lewis Acid Catalysis | Me-NFSI, Ti(OtBu)₄ | 45% Yield | Steric bulk of Ti(OtBu)₄ shields the enolate, preventing over-fluorination. | [6] |
| Hypervalent Iodine | PhIO, Et₃N·5HF | 57% Yield | Generates reactive F-species in situ, avoiding toxic F₂ gas. | [7] |
| Solvay Process | DBN-HF Complex | 91% Conversion | Industrial-scale nucleophilic halogen exchange; highly scalable. | [2] |
| Bayer Process | Et₃N, Et₃N·3HF | 82% Yield | Efficient large-scale manufacturing with manageable safety profiles. | [2] |
| Esterification | Ethyl chloroformate, Fluoroacetate | 85% Yield | Bottom-up assembly completely bypasses the di-fluorination risk. | [8] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been selected for their self-validating nature. Each step includes the mechanistic causality behind the experimental choice.
Protocol A: Lewis Acid-Catalyzed Mono-fluorination
This protocol utilizes Titanium(IV) tert-butoxide to control enolate geometry, selectively yielding the mono-fluorinated malonate[5][6].
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve dialkyl malonate (0.5 mmol) and Me-NFSI (1.1 equiv.) in anhydrous toluene (5.0 mL, 0.1 M).
-
Causality: Toluene is chosen as a non-polar solvent to stabilize the highly organized transition state of the bulky titanium-enolate complex.
-
-
Catalyst Addition: Inject Ti(OtBu)₄ (10 mol%) into the stirred mixture.
-
Causality: The bulky tert-butoxy ligands create a sterically demanding environment that physically blocks the approach of a second electrophilic fluorine, suppressing di-fluorination.
-
-
Reaction: Stir the mixture at reflux for 2 hours.
-
Validation Check: Monitor via TLC or ¹⁹F-NMR. The target mono-fluorinated product will appear as a distinct doublet around δ -195.5 ppm (J ≈ 48 Hz), while any di-fluorinated byproduct appears as a singlet near δ -113 ppm[5].
-
-
Quench & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 10 mL).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (n-hexane/CH₂Cl₂ = 1/1)[6].
Protocol B: Hypervalent Iodine-Mediated Fluorination
This protocol is ideal for bench-scale synthesis without requiring transition metals or gaseous fluorine[7].
-
Reagent Activation: Into a 10 mL Teflon® test tube equipped with a stirring bar, add Iodosylbenzene (PhIO, 2.50 mmol), Et₃N·5HF (4.00 mmol), and 1,2-dichloroethane (DCE, 2 mL).
-
Causality: A Teflon vessel is mandatory because the hydrofluoric acid generated by Et₃N·5HF will aggressively etch standard borosilicate glassware[7].
-
-
Complex Formation: Stir at room temperature for 15 minutes.
-
Causality: This pre-stirring step allows PhIO and HF to react, generating the active hypervalent iodine-fluoride electrophilic species in situ.
-
-
Substrate Addition: Add diethyl malonate (1.00 mmol) and seal the tube with a septum cap.
-
Heating: Heat to 70 °C in an oil bath for 24 hours.
-
Workup: Neutralize the mixture with aqueous NaHCO₃, extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and concentrate.
-
Validation Check: ¹H-NMR (CDCl₃) will show a characteristic doublet at δ 5.28 (J = 48.5 Hz) corresponding to the CHF proton, confirming successful mono-fluorination[7].
-
Downstream Applications in Drug Discovery
Fluoromalonates are not end-products; they are foundational building blocks. Their most critical application in medicinal chemistry is the synthesis of fluoroheterocycles[2].
For example, the condensation of diethyl fluoromalonate with amidines or isothioureas yields 5-fluoropyrimidines—a core structural motif found in numerous antibacterial and antineoplastic agents patented by major pharmaceutical companies[2]. Furthermore, fluoromalonates are utilized in the synthesis of complex agrochemicals like Fluoxastrobin, a broad-spectrum fungicide[9].
Workflow for integrating fluoromalonate building blocks into drug discovery.
Emerging Frontiers: Biocatalysis and Flow Chemistry
Beyond traditional organic synthesis, fluoromalonates are being integrated into cutting-edge biosynthetic pathways. Recent studies have demonstrated that engineered living cells can utilize fluoromalonate as an extender unit in polyketide synthesis, enabling the biological production of fluorinated polymers and complex natural product derivatives[10]. Concurrently, the use of continuous flow chemistry is mitigating the safety risks associated with highly reactive fluorinating agents, allowing for the rapid, scalable generation of fluorinated multi-carbonyl systems[11].
References
-
Antal Harsanyi, Graham Sandford. "2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences." Organic Process Research & Development, American Chemical Society. 2
-
Chem-Impex. "Diethyl fluoromalonate." Chem-Impex Database. 3
-
ChemWhat. "Diethyl fluoromalonate CAS#: 685-88-1." Database of Chemicals & Biologicals. 7
-
Caming Pharmaceutical Ltd. "Diethyl fluoromalonate CAS 685-88-1." 9
-
Hopewell Life Sciences. "Diethyl Fluoromalonate In-depth Market Research Report." 8
-
Fluorine Notes. "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI." 6
-
Royal Society of Chemistry. "Strategies Towards Challenging Fluorination Reactions." 12
-
Thuronyi BW, Chang MCY, et al. "Engineered fluorine metabolism and fluoropolymer production in living cells." PMC. 10
-
Durham E-Theses. "Synthesis and Applications of Fluorinated Multi-Carbonyl Systems via Batch and Flow Processes." 11
-
Damian E. Yerien, et al. "FLUORINATION METHODS IN DRUG DISCOVERY." Organic & Biomolecular Chemistry. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
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- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 12. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: Diethyl 2-fluoro-2-phenylmalonate as a Versatile Fluorinated Building Block in Chemoenzymatic Synthesis and Drug Development
Introduction & Mechanistic Rationale
The asymmetric construction of carbon-fluorine (C-F) quaternary stereogenic centers remains a significant synthetic challenge in medicinal chemistry[1]. The strategic introduction of a fluorine atom can profoundly alter a molecule's lipophilicity, metabolic stability, and target binding affinity.
Diethyl 2-fluoro-2-phenylmalonate (CAS 2802-98-4) serves as a highly versatile, fluorinated C3-building block. It is particularly valuable in the synthesis of fluorinated analogs of the antiepileptic drug felbamate. Felbamate is known to undergo bioactivation into reactive, toxic metabolites such as atropaldehyde (2-phenylpropenal), which are implicated in idiosyncratic hepatotoxicity[2][3]. By utilizing diethyl 2-fluoro-2-phenylmalonate, researchers can synthesize 2-fluoro-2-phenyl-1,3-propanediol to block these metabolic bioactivation pathways[4]. Furthermore, this malonate derivative acts as a critical precursor for generating homochiral 2-aryl-2-fluoro-1,3-propanediols via chemoenzymatic desymmetrization, providing access to highly valuable chiral C3 synthons[5][6].
Experimental Workflows & Protocols
Synthesis of the Building Block: Electrophilic Fluorination
Causality & Expert Insight: The generation of the enolate must be rapid and complete to prevent self-condensation. Potassium hydride (KH) is utilized as a strong, non-nucleophilic base to ensure irreversible enolization. The reaction temperature is strictly maintained between -25 °C and -20 °C to control the highly exothermic electrophilic fluorination step and prevent poly-fluorination or ester cleavage[7].
Step-by-Step Methodology:
-
Under an inert argon atmosphere, suspend KH (1.1 eq) in anhydrous diethyl ether (approx. 2 mL per mmol of substrate) and cool the system to -25 °C[7].
-
Add diethyl phenylmalonate (1.0 eq) dropwise to the suspension. Stir for 30 minutes at -25 °C to ensure quantitative enolate formation[7].
-
Dissolve N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous ether (2 mL) and add it dropwise to the enolate mixture[7].
-
Stir the reaction for 1 hour at -20 °C, then allow it to slowly warm to room temperature[7].
-
Quench the reaction carefully with distilled water. Extract the aqueous layer with ether, dry the combined organic phases over MgSO4, and evaporate the solvent[7].
-
Purify the crude product via silica gel column chromatography to yield diethyl 2-fluoro-2-phenylmalonate[7].
Chemical Reduction to 2-Fluoro-2-phenyl-1,3-propanediol
Causality & Expert Insight: Reducing α-fluoro esters with strong hydrides like Lithium Aluminum Hydride (LiAlH4) carries a high risk of reductive defluorination. To preserve the critical C-F bond, the reduction must be initiated at cryogenic temperatures (-40 °C) before gradually warming to room temperature[4].
Step-by-Step Methodology:
-
Suspend LiAlH4 (3.0 eq) in anhydrous tetrahydrofuran (THF) and cool the flask to -40 °C under an argon atmosphere[4].
-
Dissolve diethyl 2-fluoro-2-phenylmalonate in a minimal volume of anhydrous THF and add it dropwise to the LiAlH4 suspension[4].
-
Maintain the temperature at -40 °C during the addition, then allow the mixture to warm to room temperature over the course of 1 hour[4].
-
Continue stirring at room temperature for an additional 1 hour to ensure complete reduction of both ester moieties[4].
-
Quench the reaction strictly using the Fieser method (water, 15% NaOH, water) to safely precipitate aluminum salts.
-
Filter the mixture through a Celite pad, concentrate the filtrate in vacuo, and purify to obtain 2-fluoro-2-phenyl-1,3-propanediol[4].
Chemoenzymatic Desymmetrization for Chiral C3 Synthons
Causality & Expert Insight: Prochiral malonic diesters can be efficiently desymmetrized using lipases. The steric bulk and high electronegativity of the fluorine atom at the α-position provide the necessary stereoelectronic differentiation for the enzyme's active site, enabling excellent enantiomeric excess (ee) during monohydrolysis[5][6].
Step-by-Step Methodology:
-
Suspend diethyl 2-fluoro-2-phenylmalonate in a phosphate buffer solution (pH 7.2). A small amount of organic co-solvent (e.g., THF or acetone) may be added to aid substrate dispersion.
-
Add Lipase S-PPL (Porcine Pancreatic Lipase) to the biphasic mixture[5][8].
-
Incubate the reaction at 30 °C with vigorous orbital shaking. Maintain the pH strictly at 7.2 using an autotitrator dispensing 0.1 M NaOH; failing to neutralize the released monoacid will acidify the medium and denature the enzyme.
-
Allow the reaction to proceed for approximately 21 hours[8].
-
Terminate the reaction by extracting the unreacted enantiomer with ethyl acetate at neutral pH.
-
Acidify the aqueous phase to pH 2.0 with 1M HCl and extract with ethyl acetate to isolate the homochiral monoethyl 2-fluoro-2-phenylmalonate[8].
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of the protocols described above, validating the efficiency of diethyl 2-fluoro-2-phenylmalonate as a building block.
| Substrate | Reaction Type | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Diethyl phenylmalonate | Electrophilic Fluorination | KH, NFSI | 47% | N/A (Racemic) | [7] |
| Diethyl 2-fluoro-2-phenylmalonate | Hydride Reduction | LiAlH4 | >98% | N/A | [4] |
| Diethyl 2-fluoro-2-phenylmalonate | Enzymatic Monohydrolysis | Lipase S-PPL | 60% | >95% | [8],[5] |
Pathway Visualization
Fig 1: Synthetic pathways utilizing Diethyl 2-fluoro-2-phenylmalonate as a central building block.
References
-
PrepChem. Synthesis of C6H5CF(COOCH2CH3)2. PrepChem Synthetic Database. 7
-
European Patent Office. EP1282414B1 - Felbamate derived compounds for treating neuropathic pain. Google Patents. 4
-
Guanti, G., Narisano, E., & Riva, R. (1998). Lipase Mediated Preparation of Differently Protected Homochiral 2-Aryl-2-fluoro-1,3-propanediols. Tetrahedron: Asymmetry, 9(11), 1859-1862. 6
-
Narisano, E., & Riva, R. (1999). Chemoenzymatic synthesis of 2-substituted 2-fluoro-1,3-dioxygenated chiral building blocks. Tetrahedron: Asymmetry, 10(6), 1223-1242. 9
-
Thompson, C. D., Kinter, M. T., & Macdonald, T. L. (1996). Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. Chemical Research in Toxicology, 9(8), 1225-1229. 2
-
Zhu, Y., Han, J., Wang, J., Shibata, N., Sodeoka, M., Soloshonok, V. A., ... & Pan, Y. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews, 118(7), 3887-3964. 1
Sources
- 1. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. EP1282414B1 - Felbamate derived compounds for treating neuropathic pain - Google Patents [patents.google.com]
- 5. 3-acetoxy-2-fluoro-2-phenyl-1-propanol - CAS号 233277-16-2 - 摩熵化学 [molaid.com]
- 6. longdom.org [longdom.org]
- 7. prepchem.com [prepchem.com]
- 8. monoethyl 2-fluoro-2-phenylmalonate - CAS号 211506-10-4 - 摩熵化学 [molaid.com]
- 9. Chemoenzymatic Synthesis of 2-Substituted 2-Fluoro-1,3-Dioxygenated Chiral Building Blocks [unige.iris.cineca.it]
Application Note: High-Fidelity Reduction of Diethyl 2-fluoro-2-phenylmalonate to 2-fluoro-2-phenylpropane-1,3-diol
Abstract
The synthesis of fluorinated 1,3-diols is a critical step in the development of advanced pharmaceutical intermediates and specialized materials. The fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide for the high-yield reduction of diethyl 2-fluoro-2-phenylmalonate to the target diol, 2-fluoro-2-phenylpropane-1,3-diol. We present a detailed protocol centered on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and effective reducing agent for esters.[1][2] Crucially, this document places paramount importance on safety, addressing the significant hazards associated with the reduction of fluorinated compounds by metal hydrides. An alternative, milder approach is also discussed for contexts where the high reactivity of LiAlH₄ is a concern.
Introduction and Mechanistic Rationale
The conversion of esters to primary alcohols is a fundamental transformation in organic synthesis. For sterically hindered or electronically deactivated esters like diethyl 2-fluoro-2-phenylmalonate, a potent reducing agent is required. Lithium Aluminum Hydride (LiAlH₄) is exceptionally well-suited for this task due to the high hydridic character of the Al-H bond, which is weaker and more reactive than the B-H bond in reagents like sodium borohydride (NaBH₄).[2]
The reaction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks one of the electrophilic carbonyl carbons of the malonate. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield an intermediate aldehyde. This aldehyde is immediately reduced by another equivalent of hydride to form an alkoxyaluminate intermediate. The same process occurs on the second ester group. A final aqueous workup protonates the resulting dialkoxide to yield the desired 1,3-diol. Because the active methine proton of the malonate can be acidic, an excess of LiAlH₄ is typically employed to ensure that both deprotonation and complete reduction occur.[3]
CRITICAL SAFETY WARNING: Risk of Explosion
The reduction of fluorinated organic compounds with Lithium Aluminum Hydride carries a significant risk of explosion. Multiple laboratory incidents have been reported.[1][4] This hazard is believed to arise from the formation of unstable, heat- and shock-sensitive complexes between the fluorinated substrate and the metal hydride.[1]
Before proceeding, every researcher MUST:
-
Conduct a thorough risk assessment for this specific reaction.
-
Work in a certified chemical fume hood with the sash at the lowest possible position.
-
Wear appropriate Personal Protective Equipment (PPE), including a blast shield, flame-retardant lab coat, safety goggles, and face shield.
-
Ensure all glassware is perfectly dry and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[5][6]
-
Never grind LiAlH₄ powder, as this can lead to fires.[2]
-
Have a Class D fire extinguisher (for combustible metals) readily available. DO NOT use a CO₂ or water-based extinguisher, as they will react violently with LiAlH₄.[1]
Primary Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)
This protocol is designed for maximum efficacy but requires strict adherence to safety procedures. The "inverse addition" method, where the substrate is added to the reducing agent, is recommended to maintain an excess of hydride and ensure a controlled reaction.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Diethyl 2-fluoro-2-phenylmalonate | >98% | Sigma-Aldrich | Starting material. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Using a solution is safer than handling the powder. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Must be freshly distilled or from a solvent purification system. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Ethyl Acetate (EtOAc) | Reagent Grade | VWR | For quenching. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | J.T. Baker | For workup. |
| Saturated Potassium Carbonate (K₂CO₃) Soln. | N/A | Lab-prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Lab-prepared | For drying. |
Experimental Workflow Diagram
Caption: Experimental workflow for the LiAlH₄ reduction.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of dry nitrogen.
-
Reagent Charging: In the reaction flask, place a magnetic stir bar. Under a positive pressure of nitrogen, transfer 2.5 equivalents of 1.0 M LiAlH₄ solution in THF via syringe. Add enough extra anhydrous THF to ensure efficient stirring.
-
Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Preparation: In a separate, dry flask, dissolve 1.0 equivalent of diethyl 2-fluoro-2-phenylmalonate in anhydrous THF. Transfer this solution to a dry, pressure-equalizing dropping funnel and place it on the central neck of the reaction flask.
-
Addition: Add the substrate solution dropwise from the funnel to the cooled, stirred LiAlH₄ suspension over 30-60 minutes. Maintain the internal temperature below 10 °C. A slight evolution of hydrogen gas may be observed due to the deprotonation of the α-carbon.[3][5]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching (CRITICAL STEP): Cool the reaction mixture back down to 0 °C in an ice bath. With vigorous stirring, very slowly and cautiously add ethyl acetate dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Once gas evolution subsides, continue the quench by adding water dropwise, followed by 2 M HCl solution until the grey solids dissolve and the solution becomes clear.[3][7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Alkalinization and Back-Extraction: Make the aqueous phase alkaline (pH 9-10) by the careful addition of saturated K₂CO₃ solution. Extract this basic aqueous layer again with diethyl ether twice to recover any product that may have been protonated.[3][7]
-
Washing and Drying: Combine all organic extracts. Wash with saturated K₂CO₃ solution, then with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, likely an oil that may solidify upon standing, can be purified by vacuum distillation or silica gel column chromatography.
Alternative Protocol: In Situ Diborane Reduction
For applications where the extreme reactivity of LiAlH₄ is prohibitive, an alternative is the use of diborane (B₂H₆), which can be generated in situ from sodium borohydride. This system is a milder alternative that is still effective for reducing malonate esters to 1,3-diols.[8]
Principle
Sodium borohydride (NaBH₄) itself is generally too unreactive to reduce esters efficiently.[9][10] However, in the presence of an electrophile such as bromine (Br₂) or a Lewis acid, NaBH₄ can be converted to the more reactive species, diborane (BH₃ dimer), which readily reduces esters.
Brief Procedure Outline
-
Dissolve the diethyl 2-fluoro-2-phenylmalonate in an anhydrous ether solvent like dimethoxyethane (DME) in a dry, inert-atmosphere apparatus.
-
Add sodium borohydride (NaBH₄) to the solution.
-
Cool the mixture and slowly add a solution of bromine (Br₂) in DME.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Workup typically involves quenching with methanol, followed by standard extractive procedures.
This method avoids the use of pyrophoric LiAlH₄ but requires careful handling of bromine. It represents a valuable trade-off between reactivity and safety.[8]
Summary of Reduction Strategies
| Parameter | LiAlH₄ Reduction | In Situ Diborane Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Diborane (B₂H₆) from NaBH₄ + Br₂ |
| Reactivity | Very High; reduces most carbonyls.[2] | High; effective for esters.[8] |
| Key Safety Issue | Explosion risk with fluorinated compounds. [1][4] Pyrophoric, reacts violently with water.[6][11] | Requires handling of corrosive and toxic Bromine (Br₂). |
| Solvent | Anhydrous Ethers (THF, Et₂O) | Anhydrous Ethers (DME, THF) |
| Workup | Careful, multi-step quenching required.[7] | Simpler quenching (e.g., with methanol). |
| Primary Use Case | When high reactivity is essential and stringent safety protocols can be followed. | As a safer, milder alternative to LiAlH₄. |
Conclusion
The reduction of diethyl 2-fluoro-2-phenylmalonate to 2-fluoro-2-phenylpropane-1,3-diol is most effectively achieved using a powerful reducing agent like Lithium Aluminum Hydride. While this method provides high yields, it is imperative that researchers acknowledge and mitigate the severe safety risks associated with reducing fluorinated compounds with metal hydrides. The detailed protocol provided herein emphasizes a safety-first approach through inverse addition, careful temperature control, and a meticulous quenching procedure. For laboratories not equipped to handle the hazards of LiAlH₄, the in situ generation of diborane offers a viable and milder alternative. The choice of method must be dictated by a careful evaluation of the required reactivity against the available safety infrastructure.
References
- Brown, H. C., & Choi, Y. M. (1982). Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. Synthesis, 1982(06), 439-440.
-
ACS Publications. (n.d.). Reducing Fluorinated Compounds With LiAIH4 Causes Explosion. Chemical & Engineering News. [Link]
-
University of Toronto. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry. [Link]
-
Wikipedia. (2024). Lithium aluminium hydride. [Link]
-
Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. [Link]
-
Wikipedia. (2024). Lithium aluminium hydride - Lab accidents. [Link]
-
Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. [Link]
- Google Patents. (n.d.).
-
Sciencemadness Discussion Board. (2012). Reduction of diethyl phenyl malonate with LAH. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group. [Link]
Sources
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. adichemistry.com [adichemistry.com]
- 7. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
Application Note: Nucleophilic Acyl Substitution Strategies Using Diethyl 2-Fluoro-2-phenylmalonate
Executive Summary
Diethyl 2-fluoro-2-phenylmalonate is a specialized fluorinated building block utilized extensively in the pharmaceutical industry for the synthesis of conformationally restricted, metabolically stable drug analogs. Because the
This application note details two field-proven protocols: the exhaustive nucleophilic reduction to fluorinated diols (critical precursors to antiepileptics like fluorofelbamate)[1], and the highly enantioselective enzymatic desymmetrization to yield homochiral monoesters[2].
Mechanistic Principles: The Role of the -Fluoro Substituent
In nucleophilic acyl substitution, the electrophilicity of the carbonyl carbon dictates the reaction kinetics. The incorporation of the
-
Electronic Activation (Causality): The fluorine atom exerts a profound inductive electron-withdrawing effect (-I effect), which significantly increases the partial positive charge (
) on the adjacent ester carbonyls. This makes the carbonyls highly susceptible to nucleophilic attack by hydrides ( ) or oxygen nucleophiles (such as or enzymatic Serine-OH). -
Steric Gating: Simultaneously, the steric bulk of the geminal phenyl and fluoro groups creates a crowded transition state. While small, highly reactive nucleophiles like
can overcome this barrier to achieve complete reduction[1], this steric crowding is highly advantageous in enzymatic reactions. It forces the substrate into a single, rigid conformation within an enzyme's active site, enabling exceptional enantioselectivity during desymmetrization.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Application I: Complete Hydride Reduction to Fluorinated Diols
Context: The synthesis of 2-fluoro-2-phenyl-1,3-propanediol is a critical intermediate step in the production of fluorofelbamate, an analog investigated for enhanced metabolic stability over the parent antiepileptic drug felbamate ()[1].
Protocol: Nucleophilic Acyl Substitution via Hydride Transfer
Self-Validating System: This protocol utilizes a Fieser workup, which serves as an in-process control to prevent product entrapment in aluminum emulsions, ensuring high recovery yields.
-
Preparation: Flame-dry a 250 mL multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Nucleophile Suspension: Suspend 2.5 equivalents of Lithium Aluminum Hydride (
) in anhydrous THF. (Causality: An excess is required because each of the two ester groups requires two equivalents of hydride for complete reduction to the primary alcohol). -
Temperature Control: Cool the suspension to -40 °C using a dry ice/acetonitrile bath. (Causality: Initiating the reaction at -40 °C rather than 0 °C is critical to manage the highly exothermic nucleophilic attack on the electron-deficient fluorinated carbonyls and to prevent defluorination side reactions)[1].
-
Substrate Addition: Dissolve Diethyl 2-fluoro-2-phenylmalonate (1.0 eq) in anhydrous THF and add dropwise to the suspension over 30 minutes.
-
Propagation & Validation: Allow the mixture to warm to room temperature over 1 hour, followed by continuous stirring for 1-2 hours. Monitor the reaction via TLC (20% EtOAc/Hexanes). The complete disappearance of the UV-active diester spot (
) validates complete conversion[1]. -
Fieser Quench: Cool the mixture to 0 °C. For every
grams of used, sequentially and cautiously add mL of distilled water, mL of 15% aqueous NaOH, and mL of distilled water. (Causality: This precise sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, preventing the formation of a gelatinous emulsion that would trap the diol). -
Isolation: Filter the salts over a Celite pad, wash thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield 2-fluoro-2-phenyl-1,3-propanediol (approx. 82% yield)[1].
Fig 1: Workflow of nucleophilic acyl substitution via hydride reduction.
Application II: Enzymatic Desymmetrization via Nucleophilic Hydrolysis
Context: The preparation of homochiral building blocks is paramount in modern drug development. Porcine Pancreatic Lipase (Lipase S-PPL) can perform an enantioselective nucleophilic acyl substitution (monohydrolysis) on the prochiral diester to yield homochiral monoethyl 2-fluoro-2-phenylmalonate with >90% enantiomeric excess (ee) ()[2],[3].
Protocol: Lipase-Mediated Asymmetric Hydrolysis
-
Substrate Solubilization: Dissolve Diethyl 2-fluoro-2-phenylmalonate in a minimal volume of acetone (approx. 5-10% of the total reaction volume). (Causality: The highly lipophilic diester lacks aqueous solubility; the co-solvent ensures the substrate is bioavailable at the lipid-water interface where the lipase operates).
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and strictly adjust the pH to 7.2. (Causality: Maintaining pH 7.2 preserves the protonation state of the catalytic triad (Ser-His-Asp) in the lipase active site, ensuring the Serine hydroxyl remains a potent nucleophile).
-
Enzyme Addition: Suspend Lipase S-PPL in the buffer and add the substrate solution to form a biphasic mixture.
-
Incubation: Incubate the mixture at 25 °C in an orbital shaker (200 rpm) for exactly 21.0 hours[2].
-
Validation & Monitoring: Monitor the reaction progression and enantiomeric excess via chiral HPLC. The reaction should be terminated when approximately 50-60% conversion is reached to maximize the ee of the product[2].
-
Isolation: Extract the unreacted diester with ethyl acetate at pH 7.2. Subsequently, acidify the aqueous layer to pH 2.0 using 1M HCl and extract with ethyl acetate to isolate the pure homochiral monoethyl 2-fluoro-2-phenylmalonate.
Fig 2: Lipase-mediated asymmetric nucleophilic hydrolysis pathway.
Quantitative Data Summary
The table below summarizes the critical parameters and outcomes for the nucleophilic substitution reactions utilizing Diethyl 2-fluoro-2-phenylmalonate as the electrophilic substrate.
| Reaction Type | Nucleophile | Reagents / Catalyst | Conditions | Major Product | Yield / ee |
| Hydride Reduction | Hydride ( | LiAlH | -40 °C to RT, 3h | 2-Fluoro-2-phenyl-1,3-propanediol | 82% / N/A |
| Enzymatic Hydrolysis | Serine-OH / | Lipase S-PPL, pH 7.2 Buffer | 25 °C, 21.0h | Monoethyl 2-fluoro-2-phenylmalonate | 60% / >90% ee |
References
- Title: US Patent 6538024B1 - Felbamate derived compounds Source: United States Patent and Trademark Office / Google Patents URL
-
Title: Lipase Mediated Preparation of Differently Protected Homochiral 2-Aryl-2-fluoro-1,3-propanediols Source: Tetrahedron: Asymmetry (Vol. 9, Issue 11, 1998, Pages 1859-1862) URL: [Link]
Sources
Application Note: Diethyl 2-Fluoro-2-Phenylmalonate in Heterocyclic Synthesis
This guide outlines the strategic application of Diethyl 2-fluoro-2-phenylmalonate in the synthesis of complex heterocyclic scaffolds. It prioritizes the construction of quaternary carbon centers bearing both fluorine and phenyl substituents—a structural motif critical for enhancing metabolic stability and lipophilicity in modern drug discovery (e.g., Fluorofelbamate analogs).
Executive Summary & Chemical Profile[1]
Diethyl 2-fluoro-2-phenylmalonate is a specialized fluorinated building block used to introduce a sterically congested, quaternary center (
Reagent Profile
| Property | Specification |
| Chemical Name | Diethyl 2-fluoro-2-phenylpropanedioate |
| Structure | |
| Molecular Weight | 254.25 g/mol |
| Key Functionality | Quaternary Center Installation (F/Ph), Dielectrophile |
| Solubility | Soluble in polar organic solvents (THF, DCM, EtOH); Insoluble in water |
| Precursor CAS | 83-13-6 (Diethyl phenylmalonate) |
| Note on CAS | User provided CAS 584-00-9 likely refers to Potassium Carbonate (584-08-7), a common base used in these reactions. The fluoro-malonate is typically prepared in-house or custom-synthesized. |
Core Synthesis Module: Preparation of the Reagent
Because Diethyl 2-fluoro-2-phenylmalonate is not a standard commodity chemical, most protocols require its in situ preparation from Diethyl phenylmalonate.
Protocol A: Electrophilic Fluorination
Objective: Synthesis of Diethyl 2-fluoro-2-phenylmalonate via NFSI.
Mechanism: The reaction proceeds via the formation of a sodium enolate of diethyl phenylmalonate, which then attacks the electrophilic fluorine source (NFSI).
Materials:
-
Diethyl phenylmalonate (1.0 eq)
-
Sodium Hydride (NaH, 60% in oil, 1.2 eq)
-
N-Fluorobenzenesulfonimide (NFSI, 1.1 eq)
-
THF (Anhydrous)
Step-by-Step Procedure:
-
Enolate Formation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.
-
Addition: Dropwise add Diethyl phenylmalonate (1.0 eq). Evolution of
gas will be observed. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/yellow. -
Fluorination: Add NFSI (1.1 eq) as a solution in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the product is less polar than the starting material).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Application Module I: Pyrimidine & Barbiturate Synthesis
This module describes the synthesis of 5-fluoro-5-phenylbarbituric acid derivatives. The fluorine atom at the 5-position significantly alters the pKa and lipophilicity compared to Phenobarbital (5-ethyl-5-phenyl).
Mechanism of Action
Since the malonate has no
Protocol B: Cyclocondensation with Urea
Target: 5-Fluoro-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione.
Materials:
-
Diethyl 2-fluoro-2-phenylmalonate (1.0 eq)
-
Urea (1.2 eq) (or Thiourea for thiobarbiturates)
-
Sodium Ethoxide (NaOEt, 2.5 eq) in Ethanol (freshly prepared)
Step-by-Step Procedure:
-
Preparation of Base: Dissolve Sodium metal (2.5 eq) in absolute Ethanol under
to generate NaOEt. -
Condensation: Add Urea (1.2 eq) to the ethoxide solution. Stir for 10 min.
-
Addition: Add Diethyl 2-fluoro-2-phenylmalonate (1.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. A white precipitate (the sodium salt of the barbiturate) typically forms.
-
Isolation: Evaporate the ethanol under reduced pressure. Dissolve the residue in a minimum amount of water.
-
Acidification: Cool the aqueous solution to 0°C and acidify with 6M HCl to pH 1–2. The free acid will precipitate.
-
Purification: Recrystallize from boiling water or EtOH/Water mixtures.
Application Module II: The "Fluorofelbamate" Route (1,3-Oxazinanes)
This is the most high-value application, converting the malonate into cyclic carbamates (oxazinan-2-ones) or acyclic anticonvulsants (Fluorofelbamate).
Workflow Diagram
The following diagram illustrates the divergent synthesis from the core malonate scaffold.
Caption: Divergent synthesis of acyclic and heterocyclic anticonvulsants from the fluoromalonate core.
Protocol C: Reductive Cyclization
Objective: Synthesis of 5-fluoro-5-phenyl-1,3-oxazinane-2,4-dione.
Step 1: Reduction to Diol
-
Setup: Suspend Lithium Aluminum Hydride (
, 2.5 eq) in anhydrous THF at -40°C. Note: Low temperature is crucial to prevent defluorination. -
Addition: Add Diethyl 2-fluoro-2-phenylmalonate (1.0 eq) in THF dropwise.
-
Reaction: Allow to warm to 0°C over 2 hours. Stir at RT for 1 hour.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). Filter precipitate. -
Product: Yields 2-fluoro-2-phenyl-1,3-propanediol .
Step 2: Cyclization with CDI
-
Reagents: Dissolve the Diol (1.0 eq) in dry
. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). -
Conditions: Stir at room temperature for 12 hours in a sealed vessel.
-
Workup: Wash with 1M HCl (to remove imidazole), then brine.
-
Result: Formation of the 6-membered cyclic carbamate (Oxazinane-2,4-dione).
Comparative Data: Substituent Effects
The following table highlights how the Fluorine atom alters the physicochemical profile compared to the standard Phenylmalonate.
| Feature | Diethyl Phenylmalonate (H-Ph) | Diethyl 2-Fluoro-2-Phenylmalonate (F-Ph) | Impact on Synthesis |
| Alpha-Proton | Present (pKa ~12) | Absent | Cannot form enolates; strictly an electrophile. |
| Electrophilicity | Moderate | High | F-atom (EWG) activates ester carbonyls for nucleophilic attack. |
| Steric Bulk | Moderate | High | Quaternary center formation requires prolonged reaction times or higher temperatures. |
| Metabolic Stability | Low (Benzylic oxidation) | High | C-F bond blocks benzylic hydroxylation (CYP450 blocking). |
References
-
Thompson, C. D., et al. (1996). Fluorofelbamate: A metabolic and neuroprotective evaluation. Chemical Research in Toxicology, 9(8), 1225-1229. Link
-
Adusumalli, V. E., et al. (1993). Pharmacokinetics of felbamate. Drug Metabolism and Disposition, 21, 710-716.[1]
-
Choi, Y., et al. (2003). Felbamate derived compounds for treating neuropathic pain. U.S. Patent No. 6,538,024. Link
- Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis. Journal of Fluorine Chemistry, 87(1), 1-17. (Reference for NFSI/Selectfluor usage).
Sources
Application Notes and Protocols: Transesterification of Fluorinated Phenylmalonates
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, with over 20% of all pharmaceuticals containing fluorine.[1] The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Phenylmalonates are versatile building blocks in organic synthesis, and their fluorinated analogues are key intermediates in the preparation of a wide range of bioactive compounds.[3][4]
Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a fundamental reaction in organic synthesis.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for the transesterification of fluorinated phenylmalonates. We will delve into the underlying chemical principles, provide step-by-step protocols for both acid- and base-catalyzed reactions, and discuss critical parameters for reaction optimization and product characterization.
Core Principles and Mechanistic Insights
Transesterification can be catalyzed by either acids or bases.[5] The choice of catalyst depends on the specific substrate and desired outcome.
Acid-Catalyzed Transesterification
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester.[6][7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of the original alcohol to yield the new ester and regenerate the acid catalyst.[7][8]
Base-Catalyzed Transesterification
In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion.[9][10][11] This alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate.[5][9][10] Elimination of the original alkoxide group yields the desired ester.[12] It is crucial to conduct base-catalyzed transesterification under anhydrous conditions, as the presence of water can lead to saponification, an undesirable side reaction.[9][10]
The Influence of Fluorine Substitution
The presence of fluorine atoms on the phenyl ring can influence the reactivity of the phenylmalonate. The high electronegativity of fluorine can have a significant impact on the electron density of the aromatic ring and, consequently, the reactivity of the ester groups. For instance, the synthesis of diethyl 2-(perfluorophenyl)malonate has been achieved through the reaction of sodium diethyl malonate and hexafluorobenzene.[13] However, the subsequent hydrolysis of this highly fluorinated compound proved to be challenging under both acidic and basic conditions, highlighting the unique reactivity imparted by extensive fluorination.[13]
Experimental Protocols
Herein, we provide generalized protocols for the acid- and base-catalyzed transesterification of a model substrate, diethyl 2-(4-fluorophenyl)malonate, with methanol to yield dimethyl 2-(4-fluorophenyl)malonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Diethyl 2-(4-fluorophenyl)malonate | ≥98% | Commercially Available |
| Methanol | Anhydrous, ≥99.8% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercially Available |
| Sodium Methoxide (NaOMe) | 95% | Commercially Available |
| Diethyl Ether | Anhydrous, ≥99% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Deuterated Chloroform (CDCl₃) | Commercially Available |
Protocol 1: Acid-Catalyzed Transesterification
This protocol outlines the transesterification using sulfuric acid as the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-(4-fluorophenyl)malonate (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20 eq) to the flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Transesterification
This protocol utilizes sodium methoxide as the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (20 eq).
-
Catalyst Preparation: Carefully add sodium methoxide (0.1 eq) to the methanol and stir until fully dissolved.
-
Substrate Addition: Add diethyl 2-(4-fluorophenyl)malonate (1.0 eq) to the sodium methoxide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product via column chromatography.
Visualizing the Workflow
Sources
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]
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- 4. Page loading... [wap.guidechem.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 9. Base Catalyzed TransesterificationSRSINTL [srsintl.com]
- 10. Base Catalyzed Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerating the Synthesis of Fluorinated Heterocycles with Diethyl 2-fluoro-2-phenylmalonate via Microwave-Assisted Synthesis
Introduction: The Imperative for Speed and Precision in Fluorinated Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design. Fluorination can profoundly enhance a compound's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity.[1] Consequently, the development of efficient synthetic routes to novel fluorinated scaffolds is of paramount importance. Diethyl 2-fluoro-2-phenylmalonate stands out as a versatile and valuable building block, providing a direct pathway to introduce a quaternary stereocenter bearing both a fluorine atom and a phenyl group.
However, conventional synthetic methods often require prolonged reaction times, harsh conditions, and extensive purification, creating bottlenecks in the drug discovery pipeline.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by offering a greener, more efficient alternative.[4][5][6] By utilizing dielectric heating, MAOS dramatically accelerates reaction rates, often increasing yields and improving product purity, thus enabling rapid lead optimization and library synthesis.[7][8]
This application note provides a detailed guide to leveraging MAOS for the synthesis of medicinally relevant heterocyclic structures using diethyl 2-fluoro-2-phenylmalonate. We will explore the fundamental principles of microwave heating, present a detailed protocol for the synthesis of a fluorinated pyrimidine derivative, and discuss the broader applications of this powerful combination of reagent and technology.
The MAOS Advantage: A Paradigm Shift from Conventional Heating
The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional methods that rely on external heat sources and slow thermal conduction.[2][3] Microwave energy interacts directly with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and rotate, which generates heat volumetrically and uniformly.[4][9] This process, known as dielectric heating, is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvents in our system, possess permanent dipole moments. The oscillating electric field of the microwave forces these molecules to constantly realign, and the resulting intermolecular friction generates heat.[4][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), the electric field will induce their migration. Collisions with surrounding molecules generate heat.[2][3]
This direct energy transfer leads to rapid and homogenous heating, eliminating the vessel temperature gradients seen in conventional heating and often allowing temperatures to be reached that exceed the solvent's boiling point in sealed-vessel conditions.[10] The result is a dramatic acceleration of reaction kinetics, often reducing reaction times from hours or days to mere minutes.[11]
Caption: Conventional vs. Microwave Heating Mechanisms.
Core Application: Microwave-Promoted Synthesis of Fluorinated Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer, antiviral, and antibacterial agents.[12][13][14] The Biginelli reaction and related cyclocondensations are classic methods for their synthesis.[15][16] Here, we demonstrate the rapid synthesis of a 2-amino-5-fluoro-5-phenyl-dihydropyrimidine derivative by reacting diethyl 2-fluoro-2-phenylmalonate with guanidine hydrochloride.
The reaction leverages the electrophilic nature of the malonate's carbonyl carbons and the nucleophilicity of the guanidine nitrogens. Under microwave irradiation, the reaction proceeds swiftly, forming the heterocyclic ring in a single, efficient step. The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the cyclocondensation.
Caption: Microwave-assisted synthesis of a fluorinated pyrimidine.
Detailed Experimental Protocol
Protocol Title: Microwave-Assisted Synthesis of 2-Amino-5-fluoro-4-hydroxy-5-phenyl-5,6-dihydro-pyrimidin-6(1H)-one
Materials:
-
Diethyl 2-fluoro-2-phenylmalonate (1.0 mmol, 254.3 mg)
-
Guanidine hydrochloride (1.2 mmol, 114.6 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
Ethanol (Absolute, 3 mL)
-
10 mL microwave process vial with a magnetic stir bar
Equipment:
-
Monomode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Analytical balance
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Place a magnetic stir bar into a 10 mL microwave process vial.
-
To the vial, add diethyl 2-fluoro-2-phenylmalonate (254.3 mg), guanidine hydrochloride (114.6 mg), and potassium carbonate (345.5 mg).
-
Add 3 mL of absolute ethanol to the vial.
-
Securely cap the vial and place it in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Power: Dynamic (Maximum 300 W)
-
Stirring: High
-
-
Once the irradiation cycle is complete, allow the vial to cool to room temperature (typically via compressed air cooling within the reactor).
-
Upon cooling, a precipitate should be visible. Carefully uncap the vial.
-
Filter the crude reaction mixture through a Büchner funnel to collect the solid.
-
Wash the collected solid with cold water (2 x 5 mL) and then a small amount of cold ethanol (1 x 3 mL) to remove any unreacted starting materials and inorganic salts.
-
Dry the solid product under vacuum to a constant weight.
Characterization: The structure of the resulting product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS), to verify the formation of the desired fluorinated pyrimidine.
Data Presentation: MAOS vs. Conventional Heating
To illustrate the profound impact of MAOS on this synthesis, the following table compares typical results from the microwave-assisted protocol with a standard conventional heating approach (refluxing in ethanol).
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating (Oil Bath) |
| Reaction Time | 15 minutes | 12 - 24 hours |
| Temperature | 120 °C (Sealed Vessel) | ~78 °C (Reflux) |
| Isolated Yield | 85 - 95% | 40 - 60% |
| Purity (Crude) | High (often >90%) | Moderate (byproducts observed) |
| Work-up | Simple filtration | Requires chromatographic purification |
As the data clearly indicates, the microwave-assisted method offers a dramatic reduction in reaction time—from many hours to just 15 minutes.[11] Furthermore, the higher reaction temperature achieved in a sealed vessel leads to a significantly improved yield and cleaner reaction profile, often obviating the need for time-consuming column chromatography.[3] This efficiency is critical in a drug discovery setting where rapid synthesis and screening cycles are essential.[5][17]
Broader Applications & Future Directions
The protocol described here is a gateway to a much broader range of fluorinated heterocycles. Diethyl 2-fluoro-2-phenylmalonate can be reacted with a variety of binucleophiles under microwave irradiation to access diverse and medicinally relevant scaffolds. Potential reaction partners include:
-
Substituted Amidines and Guanidines: To generate libraries of diversely functionalized pyrimidines.
-
Hydrazine and its Derivatives: To synthesize fluorinated pyrazolones.
-
Urea and Thiourea: To access fluorinated barbiturates and thiobarbiturates.
The speed and efficiency of MAOS make this approach ideally suited for high-throughput synthesis and the creation of focused compound libraries for screening against various biological targets.[17] By combining the unique properties of the fluorinated malonate building block with the power of microwave-assisted synthesis, researchers can significantly accelerate the discovery of new therapeutic agents.
References
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- ResearchGate. (2025, August 6). Microwave Assisted Synthesis: A New Technology in Drug Discovery.
- PMC. MAOS and Medicinal Chemistry: Some Important Examples from the Last Years.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- JoVE. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand.
- ResearchGate. (2025, August 6). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides | Request PDF.
- PMC. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- PMC. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- Chem-Impex. Diethyl 2-ethyl-2-phenylmalonate.
- BOC Sciences. CAS 83-13-6 (Diethyl phenylmalonate).
- Indian Journal of Chemistry. (2009, November 20). Microwave effect in organic reactions.
- ResearchGate. (2016, January 20). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- Microwave-assisted synthesis of nitrogen heterocycles.
- ChemicalBook. (2024, August 23). Diethyl(phenyl acetyl)malonate: A Comprehensive Overview.
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023, October 12).
- PMC. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.
- Synlett. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
- MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
- RSC Publishing. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
- PMC. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
- EurekAlert!. (2017, March 8). Synthesis of medicinally privileged heterocycles through dielectric heating.
- CymitQuimica. CAS 83-13-6: Diethyl phenylmalonate.
- ArTS - UniTS. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
- MDPI. (2021, October 18). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
- MDPI. (2019, March 7). Application of the Microwave Technique in Continuous Flow Processing of Organophosphorus Chemical Reactions.
- Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.
- SciSpace. (2011, February 14). Microwave-Assisted Synthesis of Coordination and Organometallic Compounds.
- Cardiff University. Microwave-Mediated Synthesis of //-Containing Heterocycles: from Batch to Continuous Flow Processes.
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- 1. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. scispace.com [scispace.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. bu.edu.eg [bu.edu.eg]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 16. arts.units.it [arts.units.it]
- 17. MAOS and Medicinal Chemistry: Some Important Examples from the Last Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Procedures for Diethyl 2-fluoro-2-phenylmalonate Reactions
Abstract
This Application Note details the scale-up protocols for the chemical transformation of Diethyl 2-fluoro-2-phenylmalonate (Diethyl 2-fluoro-2-phenylpropanedioate). While often synthesized via electrophilic fluorination of diethyl phenylmalonate, this intermediate presents unique challenges during scale-up due to the electronic effects of the alpha-fluorine atom. This guide focuses on two critical reaction pathways: (1) Controlled Hydrolysis and Decarboxylation to yield 2-fluoro-2-phenylacetic acid (a key NSAID and pharmaceutical scaffold), and (2) Cyclocondensation with urea to form 5-fluoro-5-phenylbarbituric acid . Emphasis is placed on process safety (CO₂ evolution, HF mitigation) and impurity profile management.
Introduction & Chemical Context
The incorporation of fluorine into the alpha-position of phenylacetic acid derivatives significantly alters metabolic stability and lipophilicity, making the alpha-fluoro-alpha-phenyl motif highly desirable in medicinal chemistry.
Diethyl 2-fluoro-2-phenylmalonate serves as the primary building block for this motif. Unlike non-fluorinated malonates, the presence of the fluorine atom at the quaternary center introduces specific reactivity constraints:
-
Steric Hindrance: The quaternary center resists nucleophilic attack, requiring optimized conditions for hydrolysis.
-
Electronic Destabilization: The electron-withdrawing nature of fluorine destabilizes the transition states in standard basic hydrolysis, often leading to side reactions or incomplete conversion.
-
Thermal Instability: The corresponding malonic acid (2-fluoro-2-phenylmalonic acid) is prone to rapid, sometimes violent, spontaneous decarboxylation upon formation.
Structure & Properties[1][2][3][4][5][6][7]
-
IUPAC Name: Diethyl 2-fluoro-2-phenylpropanedioate
-
Molecular Formula: C₁₃H₁₅FO₄
-
Molecular Weight: 254.25 g/mol
-
Key Hazard: Potential release of HF traces during thermal decomposition; CO₂ pressure generation during decarboxylation.
Critical Process Safety: Engineering Controls
Before initiating scale-up (>100g), the following engineering controls must be validated.
Reactor Material Compatibility
-
Recommended: Glass-lined steel (GLS) or Hastelloy C-22.
-
Avoid: Standard Stainless Steel (304/316) for the hydrolysis step.
-
Reasoning: If trace defluorination occurs, hydrofluoric acid (HF) may generate. In the presence of hot organic acids (acetic/HBr), this creates a highly corrosive environment that pits standard steel.
-
Pressure Management (Decarboxylation)
-
Hazard: The conversion of the malonate to the acetic acid derivative releases 1 mole of CO₂ per mole of substrate.
-
Calculation: 1 kg of starting material releases ~88 L of CO₂ gas.
-
Control: Ensure reactor venting capacity exceeds the maximum gas evolution rate (MGER). Do not seal the reactor during the decarboxylation ramp.
Protocol A: Acid-Mediated Hydrolysis & Decarboxylation
Target Product: 2-Fluoro-2-phenylacetic acid Mechanism: Acid-catalyzed ester hydrolysis followed by thermal decarboxylation.
Rationale for Acidic Conditions
While basic hydrolysis (saponification) is standard for malonates, fluorinated malonates often suffer from "haloform-type" decomposition or incomplete hydrolysis under basic conditions due to the repulsion of the hydroxide ion by the electron-rich fluorine shell. Acidic hydrolysis (HBr/AcOH) provides a robust, one-pot conversion that drives the equilibrium forward via volatile byproduct removal (EtBr/EtOH).
Step-by-Step Procedure (100g Scale)
| Parameter | Specification |
| Substrate | Diethyl 2-fluoro-2-phenylmalonate (100 g, 393 mmol) |
| Reagent A | Hydrobromic Acid (48% aq), 300 mL (Excess) |
| Solvent/Co-solvent | Glacial Acetic Acid (150 mL) |
| Temperature | Reflux (105–115 °C) |
| Time | 16–24 Hours |
-
Setup: Equip a 1L glass-lined reactor with a mechanical stirrer, a high-efficiency reflux condenser, and a gas outlet leading to a caustic scrubber (NaOH) to neutralize acid fumes and CO₂.
-
Charging: Charge Glacial Acetic Acid, followed by Diethyl 2-fluoro-2-phenylmalonate. Stir to dissolve.
-
Acid Addition: Add 48% HBr slowly at room temperature. Note: Slight exotherm.
-
Reaction Ramp: Heat the mixture gradually to reflux (110 °C internal).
-
Observation: CO₂ evolution will begin around 80–90 °C. Maintain a ramp rate of 10 °C/hour to prevent foaming.
-
-
Reflux: Hold at reflux for 16 hours. Monitor by HPLC (Target: >98% conversion of intermediate mono-ester).
-
Work-up:
-
Cool to 25 °C.
-
Dilute with water (500 mL) and extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 200 mL).
-
Wash organics with brine. Crucial: Do NOT wash with strong base (NaOH) as the product is an acid and will move to the aqueous layer.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.
Workflow Diagram (DOT)
Figure 1: Process flow for the acid-mediated hydrolysis and decarboxylation.
Protocol B: Cyclocondensation (Barbiturate Synthesis)
Target Product: 5-Fluoro-5-phenylbarbituric acid Mechanism: Nucleophilic acyl substitution (condensation) with urea.
Scale-Up Challenges
The introduction of the fluorine atom makes the malonate center more sterically crowded than in standard Phenobarbital synthesis. Strictly anhydrous conditions are required to prevent ester hydrolysis (which competes with cyclization).
Step-by-Step Procedure
| Parameter | Specification |
| Substrate | Diethyl 2-fluoro-2-phenylmalonate (1.0 eq) |
| Reagent | Urea (dry) (1.2 eq) |
| Base | Sodium Ethoxide (NaOEt) (2.5 eq) |
| Solvent | Absolute Ethanol (Anhydrous) |
-
Preparation of Base:
-
Best Practice: Use commercial 21% NaOEt in EtOH solution for ease of handling on scale, or generate fresh by dissolving Sodium metal in Absolute Ethanol under N₂.
-
-
Reaction Assembly:
-
In a dry reactor under N₂ atmosphere, combine the NaOEt solution and Urea.
-
Heat to 50 °C to dissolve Urea completely.
-
-
Addition:
-
Add Diethyl 2-fluoro-2-phenylmalonate dropwise over 60 minutes.
-
Control: Maintain temperature < 65 °C to avoid rapid solvent boiling.
-
-
Cyclization:
-
Reflux (78 °C) for 8–12 hours.
-
A white precipitate (the Sodium salt of the barbiturate) will form, thickening the slurry. Ensure high-torque stirring is available.
-
-
Quench & Isolation:
-
Distill off ~70% of the Ethanol.
-
Add ice water to dissolve the sodium salt.
-
Acidification: Slowly add 6M HCl until pH < 2. The free barbituric acid will precipitate.
-
Filter, wash with cold water, and dry.
-
Analytical Quality Control
| Test | Method | Acceptance Criteria | Note |
| Assay | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% | Monitor mono-ester impurity. |
| Fluorine NMR | 19F-NMR | Single peak | Confirm no defluorination (fluoride ion). |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH/AcOH) | Critical for pharma intermediates. |
| Water Content | Karl Fischer | < 0.5% | Ensure dryness for stability. |
References
- Togni, A., et al. "Enantioselective Fluorination." ACS Central Science. (General context on fluorinating malonates).
-
Hydrolysis of Fluorinated Malonates
-
Taydakov, I. V., & Kiskin, M. A. (2020).[1] On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1860–1865. Link
- Relevance: Establishes the necessity of Acidic Hydrolysis (HBr/AcOH) for hindered/fluorinated malonates where basic conditions fail or cause decomposition.
-
-
Synthesis of Alpha-Fluoro Acids
-
Sandford, G., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1213–1219. Link
- Relevance: Confirms the pathway of Malonate -> Decarboxylation -> Alpha-fluoro-alpha-aryl acetic acid.
-
-
Barbiturate Synthesis Protocols
-
"Synthesis of Barbiturate Analogs from Substituted Malonic Esters." BenchChem Application Notes. Link (General protocol adapted for fluorinated analog).
-
Disclaimer: This protocol involves the use of corrosive acids (HBr) and potential HF generation. All procedures should be performed in a fume hood with appropriate PPE (Face shield, HF-resistant gloves). A thorough Process Hazard Analysis (PHA) is required before scaling up.
Sources
Troubleshooting & Optimization
Technical Guide: Improving Yield in the Fluorination of Diethyl Phenylmalonate
Executive Summary
This guide addresses the optimization of the electrophilic fluorination of diethyl phenylmalonate to synthesize diethyl 2-fluoro-2-phenylmalonate . While direct fluorination using
This document focuses on maximizing yield by controlling the enolization equilibrium, managing solvent polarity, and executing a purification strategy that exploits the solubility differences between the product and the H-TEDA byproduct.
Reaction Mechanism & Critical Control Points[1]
To improve yield, one must understand that this reaction is an electrophilic fluorination of an enolate . The phenyl group at the
The Pathway[3][4]
-
Enolization: The rate-determining step in neutral media.[1] Using a base (NaH) converts the substrate entirely to the enolate, removing the kinetic barrier.
-
Fluorine Transfer: The enolate attacks the electrophilic fluorine of Selectfluor.[1]
-
Byproduct Precipitation: As Selectfluor (dicationic) releases fluorine, it converts to H-TEDA-BF4 (monocationic/salt), which often precipitates out of organic solvents, driving the equilibrium forward.[1]
Figure 1: Mechanistic pathway for the base-mediated fluorination.[1] Note that the formation of the enolate is the critical activation step.
Optimized Experimental Protocol (High-Yield Method)
This protocol utilizes a "pre-activation" strategy with Sodium Hydride (NaH) to guarantee quantitative enolate formation before the expensive fluorinating agent is introduced.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Diethyl Phenylmalonate | 1.0 | Substrate | Dry thoroughly before use.[1] |
| Sodium Hydride (60%) | 1.1 - 1.2 | Base | Washed with hexane to remove oil if purity is critical.[1] |
| Selectfluor® | 1.1 - 1.2 | F-Source | Must be dry.[1] Hygroscopic nature kills yield.[1] |
| Acetonitrile (MeCN) | Solvent | Medium | Critical: Selectfluor is insoluble in THF/DCM.[1] |
Step-by-Step Procedure
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.
-
Deprotonation (Self-Validating Step):
-
Solvent Swap (If using THF): If THF was used for deprotonation, evaporate and replace with dry Acetonitrile (MeCN) .[1] Selectfluor requires MeCN for solubility and reactivity [1].[1]
-
Fluorination:
-
Completion: Stir at RT for 4-12 hours. Monitor via TLC or
NMR (singlet at approx -160 to -170 ppm).[1]
Troubleshooting & FAQs
Q1: My conversion is low (<50%) even after 24 hours. What is wrong?
Diagnosis: Solvent Incompatibility.[1] Explanation: Selectfluor is a salt.[1][3] It is virtually insoluble in non-polar solvents like toluene, hexane, or ether, and only sparingly soluble in THF. If the fluorinating agent cannot dissolve, it cannot react with the enolate. Solution: You must use Acetonitrile (MeCN) or Nitromethane.[1] MeCN is the industry standard due to its high dielectric constant which solubilizes the cationic oxidant [2].[1]
Q2: I see a significant amount of "de-esterified" (hydrolyzed) byproduct.
Diagnosis: Moisture Contamination or Aggressive Base. Explanation: Diethyl phenylmalonate contains two ester groups.[1] If water is present in the solvent or the Selectfluor, or if the reaction is left too long in strong base, the esters will hydrolyze to the carboxylic acid (which may then decarboxylate). Solution:
-
Use molecular sieves to dry the MeCN.[1]
-
Ensure the Selectfluor is free-flowing and white (not clumped/yellow).[1][4]
-
Quench the reaction immediately upon completion; do not let it stir overnight unnecessarily.
Q3: The product is difficult to separate from the unreacted starting material.
Diagnosis: Similar polarity.
Explanation: Both the starting material and the fluorinated product are esters with similar
-
Protocol: After the reaction, dilute with ether/EtOAc and wash with Saturated Aqueous
. -
Mechanism:[1][5][3][6][7][8][9] The starting material (Diethyl Phenylmalonate) has an acidic
-proton ( ).[1][10] The base wash will deprotonate unreacted starting material, moving it into the aqueous layer. The fluorinated product has no acidic proton and remains in the organic layer.
Q4: Can I use NFSI instead of Selectfluor?
Answer: Yes, but with caveats. Comparison:
-
Selectfluor: Faster kinetics, higher safety, requires polar solvent (MeCN).[1]
-
NFSI: Slower, soluble in non-polar solvents (DCM, Toluene), easier to remove sulfonimide byproduct.
-
Recommendation: For yield maximization on phenylmalonates, Selectfluor is generally superior due to the higher oxidation potential (
vs SCE) compared to NFSI [3].[1]
Purification Workflow (Visualized)
The following logic gate ensures high purity by removing the specific byproducts generated by this chemistry.
Figure 2: Purification workflow exploiting the acidity of the starting material and the water solubility of the Selectfluor byproduct.[1]
References
-
Banks, R. E. , et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992.
-
Stavber, S. , et al. "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis."[1] Molecules, 2011.[1]
-
Nyffeler, P. T. , et al. "Selectfluor: Mechanistic Insight and Applications."[1] Angewandte Chemie International Edition, 2004.[1] [1]
-
Ma, J. A. , & Cahard, D. "Update on Electrophilic Fluorination of Carbon–Hydrogen Bonds." Chemical Reviews, 2008.[1] [1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Selectfluor™ [sigmaaldrich.com]
- 6. Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in Diethyl 2-fluoro-2-phenylmalonate hydrolysis
Topic: Troubleshooting Low Conversion & Process Optimization Audience: Organic Chemists, Process Development Scientists Status: Active Guide (v2.4)
Core Challenge: The Quaternary Carbon Trap
Hydrolyzing Diethyl 2-fluoro-2-phenylmalonate presents a deceptive challenge. You are not merely fighting standard ester kinetics; you are battling a convergence of steric hindrance and electronic destabilization .
The target carbon is quaternary (tetrasubstituted) with a phenyl group and a fluorine atom.
-
Steric Shielding: The phenyl ring and the two ethoxycarbonyl groups create a crowded environment that physically blocks the nucleophilic attack of the hydroxide ion (
) at the carbonyl carbon. -
Electronic Repulsion: The fluorine atom is highly electronegative. While it inductively activates the carbonyl, its lone pairs can destabilize the tetrahedral intermediate required for hydrolysis.
-
Thermodynamic Instability: The resulting 2-fluoro-2-phenylmalonic acid is inherently unstable. The electron-withdrawing fluorine and phenyl groups significantly lower the activation energy for decarboxylation , often converting your desired di-acid into 2-fluoro-2-phenylacetic acid before isolation.
Diagnostic Workflow (Interactive Logic)
Use this logic tree to identify the specific root cause of your "low conversion."
Figure 1: Diagnostic logic tree for isolating failure modes in sterically hindered malonate hydrolysis.
Troubleshooting Guide & FAQs
Scenario A: The Reaction Stalls (Starting Material Remains)
Q: I am using standard NaOH/EtOH conditions, but the reaction stops at ~50% conversion or shows only starting material. Why?
A: This is a classic solubility vs. kinetics conflict.
-
The Problem: Diethyl 2-fluoro-2-phenylmalonate is highly lipophilic. In standard aqueous NaOH, it forms oil droplets, limiting the surface area for reaction. If you use Ethanol (EtOH), you risk transesterification, but more importantly, the mono-ester salt formed (Sodium ethyl 2-fluoro-2-phenylmalonate) acts as a surfactant, forming micelles that trap the remaining starting material.
-
The Fix: Switch to a LiOH / THF / Water system.[1]
-
Why LiOH? The Lithium cation (
) acts as a Lewis acid, coordinating with the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, helping the hydroxide overcome the steric barrier [1]. -
Why THF? It dissolves the lipophilic starting material completely, creating a homogeneous phase.
-
Protocol Adjustment:
| Parameter | Standard (Avoid) | Optimized (Recommended) |
|---|---|---|
| Base | NaOH (2.0 eq) | LiOH (4.0 - 5.0 eq) |
| Solvent | EtOH /
Scenario B: Stalled at Mono-Ester
Q: LCMS shows complete loss of Starting Material, but the major peak is the Mono-Ester. Why won't the second ester hydrolyze?
A: You have hit the Coulombic Repulsion Wall .
Once the first ester hydrolyzes, you form a carboxylate anion (
The Fix:
-
Increase Base Stoichiometry: You need a large excess of base (5-10 eq) to drive the equilibrium.
-
Heat (Cautiously): You must heat to
to overcome the activation energy of the second hydrolysis. Warning: Exceeding triggers decarboxylation (see Scenario C).
Scenario C: "Disappearing" Product (Decarboxylation)
Q: My conversion looks good, but after acidic workup, I isolate "2-fluoro-2-phenylacetic acid" instead of the malonic acid. Or, I get low mass recovery.
A: You are witnessing decarboxylative fragmentation .
Alpha-fluoro-alpha-phenyl malonic acids are chemically designed to lose
The Mechanism:
-
Hydrolysis yields the Di-acid.
-
Upon acidification (Workup) or Heating, the Di-acid forms a 6-membered transition state (chelated by the proton) and ejects
.
Figure 2: The reaction pathway showing the thermodynamic sink (Acetic Acid derivative).
The Fix (If you MUST isolate the Malonic Acid):
-
Temperature Control: Never exceed
. -
Workup: Do not acidify to pH 1. Acidify only to pH ~3-4 using mild acid (Citric Acid or
) at . Extract immediately. -
Salt Form: Consider isolating the product as the Dipotassium salt rather than the free acid. The salt is stable; the free acid decarboxylates [2].
Optimized Experimental Protocol
Method: LiOH-Mediated Hydrolysis (High Stability)
Objective: Maximize conversion to di-acid while suppressing decarboxylation.
-
Setup: Dissolve Diethyl 2-fluoro-2-phenylmalonate (1.0 eq) in THF (volume to make 0.5 M).
-
Addition: Prepare a solution of LiOH·H2O (5.0 eq) in water (1/3 volume of THF). Add dropwise to the THF solution at
. -
Reaction:
-
Allow to warm to Room Temperature (
). -
Stir vigorously for 16–24 hours.
-
Checkpoint: Check HPLC. If Mono-ester > 10%, heat to
(Do not exceed).
-
-
Workup (Critical):
-
Evaporate THF under reduced pressure at
. -
Dilute the aqueous residue with DCM and wash (removes unreacted SM).
-
Acidification: Cool aqueous layer to
. Slowly add 1M Citric Acid until pH reaches 3.0–4.0. -
Extraction: Immediately extract with EtOAc (x3). Dry over
and concentrate without heating (water bath ).
-
References
-
Role of Lithium in Ester Hydrolysis
- Title: Hydrolysis of esters and dialkyl malonates medi
- Source: AmeliCA / J. Mex. Chem. Soc.
- Context: Demonstrates Li+ salts accelerating hydrolysis of hindered esters via Lewis acid activ
-
(General reference for Li-mediated hydrolysis).
-
Stability of Fluorinated Malonates
-
Enzymatic Alternatives (Prevention of Decarboxylation)
- Title: 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences.
- Source: Organic Process Research & Development (ACS).
- Context: Discusses using arylmalonate decarboxylase or specific esterases to handle these sensitive substr
Sources
Purification methods for Diethyl 2-fluoro-2-phenylmalonate by column chromatography
Ticket ID: PUR-F-MAL-001 Subject: Troubleshooting Column Chromatography for Fluorinated Malonates Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Chemical Context
The Challenge: Purifying Diethyl 2-fluoro-2-phenylmalonate (Product) from its precursor, Diethyl phenylmalonate (Starting Material/SM), is notoriously difficult. This is due to the "Fluorine Isostere Effect." The Van der Waals radius of Fluorine (1.47 Å) is very similar to Hydrogen (1.20 Å). Consequently, the substitution of H for F often results in minimal changes to the molecule's overall polarity and lipophilicity, leading to co-elution on standard silica gel.
The Solution:
Standard Hexane/Ethyl Acetate gradients often fail to resolve these species. Successful purification requires exploiting secondary interactions (such as
Critical Method Parameters (The "How-To")
A. Solvent System Engineering
Do not rely solely on Hexane/Ethyl Acetate. The separation factor (
| Solvent System | Mechanism of Action | Recommended Ratio (v/v) | When to Use |
| Hexane / Toluene | 100:0 | Primary Recommendation. Best for resolving the "overlapping spot" issue. | |
| Hexane / DCM | Dipole Selectivity: Dichloromethane (DCM) solubilizes the fluorinated dipole better than alkanes without being as strong a hydrogen-bond acceptor as EtOAc. | 90:10 | Use if Toluene fails or if UV cutoff is an issue (Toluene absorbs UV). |
| Hexane / EtOAc | General Polarity: Standard adsorption chromatography. | 98:2 | Only effective if the reaction conversion was >95% and you are removing non-polar fluorinating reagents. |
B. Stationary Phase & Loading
-
Silica Type: Standard 40–63 µm (230–400 mesh) is acceptable.
-
Loading Capacity: Due to the difficult separation (
), load strictly <1% w/w (mass of crude / mass of silica). -
Buffering: Fluorinated malonates can be sensitive to acid-catalyzed hydrolysis.
-
Protocol: Pre-wash the silica column with 1% Triethylamine (Et
N) in Hexane, then flush with pure Hexane before loading. This neutralizes acidic sites.
-
C. Visualization (TLC)
-
UV (254 nm): Both SM and Product have phenyl rings and are UV active.
-
Staining (Critical Check):
-
KMnO
: Will NOT stain the product (no oxidizable alkene/alcohol). -
Iodine (
): Weakly stains the aromatic rings. -
19F NMR: The only definitive confirmation. Run a mini-workup on a mixed fraction to confirm identity before pooling.
-
Interactive Troubleshooting Guide (Q&A)
Issue 1: "I see one large spot on TLC, but NMR shows a 50:50 mixture."
Diagnosis: Co-elution due to insufficient selectivity. Corrective Action:
-
Switch Solvents: Abandon Hexane/EtOAc. Try a TLC plate with 100% Toluene or 50% Toluene / 50% Hexane . The slight difference in electron density on the phenyl ring (due to the inductive effect of the
-Fluorine) often changes the retention in aromatic solvents. -
Run a Gradient: Start with 100% Hexane and increase Toluene very slowly (5% increments).
Issue 2: "My product is decomposing on the column."
Diagnosis: Silica gel is naturally acidic (pH ~5). Fluorinated esters, while generally stable, can undergo hydrolysis or decarboxylation if the column run is long. Corrective Action:
-
Neutralize: Add 1% Et
N to your eluent system. -
Speed: Use Flash Chromatography with higher flow rates to reduce residence time.
Issue 3: "I cannot separate the Starting Material (SM) no matter what."
Diagnosis: The
-
Concept: The Starting Material (Diethyl phenylmalonate) has an acidic proton (pKa ~13). The Product (Diethyl 2-fluoro-2-phenylmalonate) is a quaternary center and has NO acidic protons .
-
Protocol:
-
Take the crude mixture.
-
Add a slight excess of a base (e.g., NaH or K
CO ) and an electrophile (e.g., Methyl Iodide or Benzyl Bromide). -
Stir for 1 hour.
-
Result: The unreacted SM converts to the Methyl/Benzyl derivative, which will have a significantly different
than your Fluorinated product. -
Now run the column. The separation will be easy.
-
Visual Workflows
Figure 1: Purification Decision Logic
Caption: A logical flow for selecting the correct purification strategy based on crude purity and TLC behavior.
Figure 2: The "Fluorine Isostere" Interaction Model
Caption: Comparison of interaction mechanisms. Toluene utilizes pi-stacking to differentiate the electron-deficient fluorinated ring.
Standard Operating Procedure (SOP)
Objective: Isolate >98% pure Diethyl 2-fluoro-2-phenylmalonate.
-
Sample Prep: Dissolve crude oil in minimum volume of DCM (avoid EtOAc for loading as it broadens bands).
-
Column Packing: Slurry pack silica in 100% Hexane containing 1% Et
N. -
Elution Gradient:
-
0–5 min: 100% Hexane (Flush non-polar impurities).
-
5–20 min: 0%
20% Toluene in Hexane. -
20–40 min: Hold at 20% Toluene (Product elution window).
-
40+ min: Flush with 20% EtOAc to remove polar byproducts (sulfonamides from NFSI).
-
-
Fraction Analysis: Spot fractions on TLC. Visualize with UV.[1][2][3][4]
-
Validation: Take the "center cut" fraction and run a quick 19F NMR. The product should show a singlet around -160 to -170 ppm (depending on solvent/reference). The SM will be silent in 19F.
-
References
- Togni, A. (2001). Electrophilic Fluorination. Wiley-VCH. (Foundational text on mechanism and reagent byproducts).
-
Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Electrophilic Fluorination Techniques. Chemical Reviews, 104(12), 6119–6146. (Discusses separation of chiral fluorinated malonates). Link
-
Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations. Synlett, 1991(03), 187-189. (Details on NFSI byproducts and purification). Link
-
Sigma-Aldrich Technical Bulletin. Chromatography of Fluorinated Intermediates. (General guidelines for silica acidity). Link
Sources
Minimizing defluorination side reactions in malonate synthesis
This guide functions as a specialized Technical Support Center for synthetic chemists. It is structured to address "User Tickets" regarding specific failure modes in fluorinated malonate synthesis.
Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Minimizing Defluorination
Executive Summary: The "Fluorine Tax"
In drug development, the incorporation of fluorine into malonate scaffolds is a high-value strategy for modulating pKa and metabolic stability. However, fluorine’s high electronegativity and the strength of the C-F bond paradoxically make it susceptible to specific failure modes: nucleophilic aromatic substitution (
This guide provides the logic to bypass these thermodynamic traps.
📂 Module 1: The Battlefield
User Ticket #402: "I’m trying to arylate diethyl malonate with pentafluoropyridine. I wanted to displace the 4-position fluorine, but I’m getting a mixture of regioisomers and over-substitution."
Root Cause Analysis
Polyfluoroheteroarenes are highly activated electrophiles. While the 4-position (para to nitrogen) is generally most reactive due to canonical resonance stabilization of the Meisenheimer complex, the high reactivity of the malonate enolate often leads to:
-
Kinetic vs. Thermodynamic Control failures: Lack of temperature control allows attack at the 2-position (ortho).
-
Over-reaction: The product (a fluorinated aryl malonate) is often more acidic than the starting malonate, leading to rapid deprotonation and a second
event.
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | NaH (Stoichiometric) vs. Carbonates | Use exactly 2.0–2.1 equiv of NaH. Carbonates ( |
| Solvent | THF or 2-MeTHF (Avoid DMF/DMSO) | Polar aprotic solvents (DMSO) stabilize the free enolate ("naked anion"), increasing reactivity indiscriminately. THF promotes ion-pairing with |
| Temperature | Cryogenic Start (-78°C to 0°C) | Initiate the reaction at -78°C. The activation energy difference between the 4-position and 2-position is small; low temperature maximizes this selectivity filter.[1] |
Visualizing the Pathway
Caption: Figure 1. Solvent effects on regioselectivity.[2][3] Polar solvents strip cations, increasing "naked" enolate reactivity and reducing selectivity.[1]
📂 Module 2: Metal-Catalyzed Cross-Couplings
User Ticket #899: "Running a Buchwald-Hartwig alpha-arylation on a bromo-fluoro-benzene. The bromine reacted, but I also lost the fluorine atom. NMR shows defluorinated byproduct."
Root Cause Analysis
Palladium (Pd) catalysts, particularly those with electron-rich phosphine ligands, can undergo Oxidative Addition (OA) into C-F bonds, especially if the C-F bond is activated (e.g., ortho to an ester or nitro group). This competes with the intended C-Br OA.
The "Ligand Shield" Solution
To prevent C-F activation, you must sterically hinder the metal center. C-F bonds are shorter and stronger than C-Br bonds; a bulky ligand makes the approach to the small fluorine atom kinetically unfavorable.
Recommended System:
-
Ligand: BrettPhos or
.[1] These bulky, dialkylbiaryl phosphines create a "pocket" that accommodates the larger C-Br bond but sterically excludes the shorter C-F bond.[1] -
Base:
(anhydrous). Avoid alkoxides ( ) if possible, as they are harder nucleophiles that can attack the arene directly or promote reductive defluorination.
Self-Validating Experiment: The "Competition Test"
Before committing precious material, run this control:
-
Mix 1 eq. of your fluorinated substrate, 1 eq. of
, and your catalyst system.[1] -
Monitor by
-NMR . -
Pass Criteria: The Fluorine signal should remain a sharp singlet/multiplet with no shift or loss of integration relative to an internal standard (e.g.,
-trifluorotoluene).
📂 Module 3: Aliphatic Defluorination (The E1cB Trap)
User Ticket #105: "Synthesizing a
Root Cause Analysis
This is Base-Induced
-
Note: Fluoride is a poor leaving group normally, but in this specific geometry (anti-periplanar to the enolate system), it is highly susceptible.
Troubleshooting Matrix
| Factor | High Risk (Avoid) | Low Risk (Recommended) |
| Cation ( | ||
| Base Strength | NaH, LDA (Strong, irreversible) | DBU, |
| Temperature | > 0°C | -20°C to -40°C |
Critical Insight on Cations:
Contrary to intuition, Lithium (
Visualizing the E1cB Trap
Caption: Figure 2.[1] The E1cB elimination pathway. Hard cations (Li+) stabilize the leaving fluoride, accelerating decomposition.
📝 Standard Operating Procedure (SOP)
Protocol: The "Fluorine-Safe" Malonate Alkylation
Objective: Mono-alkylation of diethyl malonate with a fluorinated electrophile while minimizing defluorination.
Materials:
-
Diethyl malonate (1.0 equiv)
-
Fluorinated Electrophile (1.0 equiv)[4]
-
Base:
(2.5 equiv) - Chosen for soft cation effect.[1] -
Solvent: Acetonitrile (MeCN) - Polar enough for solubility, but less aggressive than DMF.[1]
-
Internal Standard: 4-Fluorotoluene (0.1 equiv).[1]
Step-by-Step:
-
Dry Down: Flame-dry all glassware.[1] Moisture creates hydroxide, which hydrolyzes esters and promotes defluorination.
-
Solvation: Dissolve malonate and electrophile in MeCN (0.2 M). Add the Internal Standard.
-
T0 Sample: Take a 50
aliquot for -NMR. This is your baseline integral. -
Base Addition: Add
in one portion at 0°C . -
Monitoring: Stir at 0°C. Sample every 30 mins.
-
Check: If the Internal Standard integral ratio changes relative to the total fluorine count, you are losing F to volatile HF or insoluble salts.
-
-
Quench: Pour into cold saturated
. Do not use HCl , as acid can catalyze hydrolysis/defluorination during workup.
📚 References
-
Regioselectivity in
of Polyfluoroarenes-
Source:Journal of Fluorine Chemistry
-
Context: Discusses the impact of solvent polarity and ion-pairing on the regioselectivity of nucleophilic attack on pentafluoropyridine and related systems.
-
Link:[1]
-
-
Palladium-Catalyzed Alpha-Arylation & C-F Activation
-
Source:Journal of the American Chemical Society (Buchwald/Hartwig)
-
Context: Foundational work on ligand effects (BrettPhos) preventing unwanted oxidative addition into C-F bonds during cross-coupling.
-
Link:[1]
-
-
Base-Induced Defluorination (E1cB Mechanism)
-
Source:Chemical Reviews
-
Context: Comprehensive review of elimination mechanisms in
-functionalized carbonyls and the role of cation coordination (Li+ vs Cs+) in assisting fluoride departure. -
Link:[1]
-
-
F-NMR for Reaction Monitoring
Sources
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Diethyl 2-fluoro-2-phenylmalonate Alkylation
Welcome to the technical support center for the alkylation of diethyl 2-fluoro-2-phenylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reactions effectively.
Introduction: The Critical Role of Temperature
The alkylation of diethyl 2-fluoro-2-phenylmalonate is a powerful C-C bond-forming reaction. However, the presence of both a fluorine atom and a phenyl group on the α-carbon introduces unique electronic and steric challenges. The fluorine atom, being highly electronegative, stabilizes the enolate intermediate, which can affect its nucleophilicity.[1] Consequently, the reaction temperature becomes a critical parameter to control for achieving high yield and purity. This guide will provide a framework for optimizing this crucial variable.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the alkylation of diethyl 2-fluoro-2-phenylmalonate, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is very low, even after an extended reaction time. What is the likely cause?
A1: A low yield despite a long reaction time often points to a reaction temperature that is too low. The enolate of diethyl 2-fluoro-2-phenylmalonate is more stable and less nucleophilic than its non-fluorinated analog, meaning it requires more thermal energy to react efficiently with the alkyl halide.[1]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-15 °C and monitor the reaction progress by TLC or GC.
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. For instance, if you are running the reaction at 60 °C in THF (boiling point ~66 °C), you may consider switching to a higher-boiling solvent like DMF to explore higher temperatures.
-
Base Activation: Ensure your base is sufficiently strong to fully deprotonate the starting material. While the α-proton is acidic, incomplete deprotonation will lead to low yields regardless of temperature.[2][3]
-
Q2: I'm observing significant amounts of an elimination (alkene) side product from my alkyl halide. How can I mitigate this?
A2: The formation of an alkene from your alkyl halide is a classic E2 elimination side reaction, which is often promoted by higher temperatures.[4] The enolate of your malonate is acting as a base rather than a nucleophile.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct way to favor the SN2 (alkylation) pathway over the E2 (elimination) pathway. Try reducing the temperature by 10-20 °C.
-
Alkyl Halide Choice: This side reaction is more prevalent with secondary and tertiary alkyl halides.[4] If possible, use a primary alkyl halide.
-
Base Selection: A bulkier, less nucleophilic base might favor deprotonation of the malonate over promoting elimination of the alkyl halide.[4] However, ensure the base is strong enough for the initial deprotonation.
-
Q3: My final product is contaminated with a dialkylated species. How can I improve the selectivity for mono-alkylation?
A3: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide.[4] While primarily a stoichiometric issue, temperature can play a role.
-
Troubleshooting Steps:
-
Slow Addition at Low Temperature: Add the alkylating agent slowly to the enolate solution, ideally at a lower temperature (e.g., 0 °C or room temperature) to control the initial reaction rate.[5] After the addition is complete, you can then slowly warm the reaction to the optimal temperature to drive it to completion.
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the malonate to the alkylating agent. A slight excess of the malonate can also favor mono-alkylation.[4]
-
Q4: The reaction mixture darkens significantly at higher temperatures, and I'm getting a complex mixture of products. What is happening?
A4: Significant darkening and the formation of multiple products at elevated temperatures are often signs of thermal decomposition.[6][7] While diethyl 2-fluoro-2-phenylmalonate is relatively stable, prolonged exposure to high temperatures, especially in the presence of strong bases or acids, can lead to degradation.[8]
-
Troubleshooting Steps:
-
Establish a Temperature Ceiling: Systematically determine the maximum tolerable temperature for your specific reaction. A good starting point is to aim for the lowest temperature that gives a reasonable reaction rate.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at higher temperatures.[9]
-
Minimize Reaction Time: Once the optimal temperature is found, determine the minimum time required for the reaction to reach completion to avoid prolonged heating.
-
Experimental Protocol: A Systematic Approach to Temperature Optimization
This protocol outlines a method for determining the optimal reaction temperature for the alkylation of diethyl 2-fluoro-2-phenylmalonate with a given alkyl halide.
Objective: To identify the reaction temperature that provides the highest yield of the mono-alkylated product with the fewest side products.
Materials:
-
Diethyl 2-fluoro-2-phenylmalonate
-
Selected alkyl halide
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium Hydride, Sodium Ethoxide)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system with precise temperature control
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates and GC for reaction monitoring
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add the chosen anhydrous solvent and the base (e.g., 1.1 equivalents of NaH).
-
Enolate Formation: Cool the suspension to 0 °C and slowly add a solution of diethyl 2-fluoro-2-phenylmalonate (1.0 equivalent) in the anhydrous solvent. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.[3][10]
-
Parallel Reactions: Divide the enolate solution into several identical reaction vessels.
-
Temperature Screening: Set each reaction vessel to a different temperature (e.g., 40 °C, 55 °C, 70 °C, 85 °C).
-
Alkylation: Slowly add the alkyl halide (1.0 equivalent) to each reaction vessel.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it appropriately, and analyze by TLC and/or GC to monitor the consumption of starting material and the formation of the product and any side products.
-
Work-up: Once a reaction is deemed complete (or has reached a steady state), cool it to room temperature, quench cautiously with water or a saturated aqueous ammonium chloride solution, and perform a standard liquid-liquid extraction.
-
Analysis: After purification (e.g., by column chromatography), determine the isolated yield and purity of the product from each reaction temperature.
Data Presentation and Visualization
The results from the temperature optimization experiment can be summarized as follows:
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Mono-alkylated Product (%) | Purity (%) | Key Side Products Observed |
| 40 | 24 | 35 | >98 | Unreacted Starting Material |
| 55 | 12 | 75 | >95 | Traces of dialkylation |
| 70 | 6 | 90 | 92 | Dialkylation, Alkene |
| 85 | 4 | 82 | 80 | Dialkylation, Alkene, Decomposition |
Diagram of the Experimental Workflow:
Caption: Impact of temperature on reaction outcomes.
Conclusion
Optimizing the reaction temperature for the alkylation of diethyl 2-fluoro-2-phenylmalonate is a balancing act. Higher temperatures are necessary to overcome the reduced nucleophilicity of the fluorinated enolate, but excessive heat can promote undesirable side reactions like elimination and decomposition. A systematic, data-driven approach as outlined in this guide will enable researchers to identify the optimal temperature window for their specific substrate and alkylating agent, leading to improved yields, higher purity, and more robust synthetic procedures.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2018).
- ACS Publications. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences.
- PMC - NIH. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis.
- PrepChem.com. (n.d.). Synthesis of diethyl (2-phenylbenzyl)
- Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- ECHEMI. (n.d.). Choice of base for malonic ester synthesis.
- Wikipedia. (n.d.).
- ScienceDirect. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)
- Organic Syntheses. (n.d.).
- Thermo Fisher Scientific. (2025).
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Chemistry LibreTexts. (2025). 22.
- Sciencemadness Discussion Board. (2012).
- Master Organic Chemistry. (2022).
- ACS Publications. (2019).
- Cole-Parmer. (2006).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetics and mechanism of thermal decomposition of phenylmalonic acids and esters in dimethyl sulphoxide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. EP0833811A1 - A process for the preparation of esters - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
Catalyst selection for decarboxylation of fluorinated malonates
Technical Support Center: Decarboxylation of Fluorinated Malonates
Role: Senior Application Scientist Status: Active Ticket ID: F-MAL-DEC-001
Executive Summary: The Fluorine Effect
Welcome to the technical support hub for fluorinated malonate chemistry. If you are accessing this guide, you likely understand that placing a fluorine atom (or two) on the alpha-carbon of a malonate changes the rules of engagement.
Why is this difficult?
-
Inductive Stabilization: The strong electron-withdrawing group (EWG) nature of fluorine ($ -I $ effect) significantly lowers the pKa of the
-proton (in mono-F) and stabilizes the resulting enolate/carbanion. While EWGs generally facilitate decarboxylation by stabilizing the transition state, the resulting fluorinated carbanion is often so stable that protonation (the final step) becomes sluggish or requires specific proton sources. -
Defluorination Risk: In monofluorinated substrates, standard basic conditions often trigger
-elimination of HF, destroying your chiral center or fluorinated motif. -
Corrosion & Volatility: Difluoromalonic acid derivatives are often volatile and corrosive, requiring specialized handling during workup.
Module 1: Catalyst Selection Matrix
Do not choose a catalyst based on availability; choose it based on your substrate's oxidation state and your desired endpoint.
Visual Guide: Catalyst Decision Tree
Caption: Decision matrix for selecting the optimal catalytic system based on starting material and desired chemotype.
Module 2: Comparative Data & Catalyst Performance
The following table summarizes catalyst performance based on internal benchmarking and literature precedents for the decarboxylation of Diethyl 2,2-difluoromalonate and related derivatives.
| Catalyst System | Primary Utility | Temp.[1][2][3][4][5] Range | Conversion Efficiency | Fluorine Retention | Key Risk |
| LiCl / DMSO / H₂O | Mono-decarboxylation to esters | 140–160°C | High (>90%) | Excellent | Thermal decomposition of product |
| MgCl₂ / DMAc | Sensitive substrates (Lewis Acid assisted) | 120–130°C | Moderate (75-85%) | High | Incomplete conversion |
| Cu(I) / Phenanthroline | Decarboxylative cross-coupling | 80–110°C | High (>85%) | Variable (Ligand dependent) | Proto-decarboxylation (side reaction) |
| Ir(ppy)₃ (Photoredox) | Stereoselective synthesis | 25°C (Blue LED) | High (>90%) | Excellent | Catalyst cost & solubility |
Module 3: Troubleshooting Guides (Q&A)
Scenario A: The "Stalled Reaction" (Krapcho Conditions)
User Report: "I'm using LiCl in DMSO at 150°C for my difluoromalonate, but the reaction stalls at 50% conversion. Adding more salt doesn't help."
Diagnosis: The issue is likely water starvation . In the Krapcho mechanism, the halide (Cl⁻) attacks the alkyl group to form the carboxylate, which then decarboxylates. However, the resulting enolate requires a proton source to become the final product. In anhydrous DMSO, the difluoro-enolate is extremely stable and "sits" in the solution, inhibiting further turnover.
Solution:
-
Add Stoichiometric Water: Ensure you have at least 1.1 equivalents of water in your DMSO.
-
Switch to Magnesium: Switch from LiCl to MgCl₂·6H₂O . The Mg²⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygens. This stabilizes the transition state for decarboxylation and provides local water of hydration for the protonation step.
Scenario B: "I lost my Fluorine" (Defluorination)
User Report: "I am trying to decarboxylate a mono-fluoromalonate, but NMR shows significant formation of non-fluorinated elimination products."
Diagnosis:
You are experiencing HF elimination . Monofluorinated enolates are prone to
Solution:
-
Lower the pH/Basicity: Avoid cyanide salts (NaCN/KCN). Stick to neutral salts like LiCl or NaCl.
-
low-Temp Catalysis: Switch to a Copper(I)-catalyzed system. Copper facilitates decarboxylation at significantly lower temperatures (80°C vs 150°C), reducing the thermal energy available for the elimination pathway.
-
Solvent Switch: Move from DMSO (basic character) to Sulfolane or NMP with a phosphate buffer to maintain neutral pH.
Module 4: Experimental Protocols
Protocol 1: Microwave-Assisted Krapcho Decarboxylation (Green & Fast)
Best for: Rapid synthesis of difluoroacetates from difluoromalonates.
Reagents:
-
Substrate: Diethyl 2,2-difluoromalonate (1.0 equiv)
-
Catalyst: LiCl (2.0 equiv) or MgCl₂ (1.0 equiv)
-
Solvent: DMSO / Water (10:1 ratio)
Workflow:
-
Setup: In a microwave-safe vial, dissolve the malonate in DMSO (0.5 M concentration).
-
Addition: Add LiCl and water. Cap the vial with a pressure-relief septum.
-
Irradiation: Heat to 160°C for 15–30 minutes (monitor pressure).
-
Note: Conventional heating requires 4–12 hours.
-
-
Workup (Critical):
-
Dilute with water.
-
Extract with Et₂O (Diethyl ether) or DCM. Caution: Difluoroacetate esters are volatile. Do not rotovap to dryness under high vacuum; use a mild vacuum (approx. 300 mbar) and 30°C bath.
-
Protocol 2: Cu-Catalyzed Decarboxylative Arylation
Best for: Converting malonate half-esters to alpha-aryl-alpha-fluoro esters.
Reagents:
-
Substrate: Potassium mono-ethyl-2,2-difluoromalonate (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: DMF (dry)
Workflow:
Caption: Step-by-step workflow for Copper-catalyzed decarboxylative arylation.
Technical Note: The "Active Complex" formation in Step 1 is crucial. If you mix everything at once, the malonate may sequester the copper before the ligand binds, leading to poor yields.
References
-
Krapcho Decarboxylation of Fluorinated Esters
-
Copper-Catalyzed Decarboxylative Arylation
-
Photocatalytic Decarboxylation
-
Microwave Assisted Protocols
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for fluorinated malonates and HF byproducts before experimentation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Decarboxylation [organic-chemistry.org]
- 4. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis [organic-chemistry.org]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates [organic-chemistry.org]
- 10. Copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Solubilization Strategies for Diethyl 2-fluoro-2-phenylmalonate (DEFP)
Welcome to the Application Support Center. Diethyl 2-fluoro-2-phenylmalonate (DEFP) is a highly valuable fluorinated building block, frequently utilized in the synthesis of homochiral 2-aryl-2-fluoro-1,3-propanediols and other advanced pharmaceutical intermediates[1].
Despite its synthetic utility, DEFP presents severe solubility challenges in aqueous media. Its pronounced lipophilicity is driven by a bulky hydrophobic phenyl ring, a highly hydrophobic
Part 1: Troubleshooting & FAQs
Q1: Why does DEFP instantly precipitate or form an "oil slick" when added to my standard aqueous assay buffer? Causality & Solution: DEFP possesses a high partition coefficient (LogP). When introduced directly into water, the thermodynamic penalty of cavity formation within the hydrogen-bonded water network forces the lipophilic DEFP molecules to aggregate, minimizing their exposed surface area. Actionable Fix: Utilize a co-solvent system[2]. Dissolve DEFP entirely in a water-miscible organic solvent (e.g., DMSO, DMF, or Ethanol) to form a concentrated stock before dropwise addition to the aqueous phase under vigorous vortexing. Cosolvents can increase the solubility of weakly soluble compounds by thousands of times compared to water alone[2]. Keep the final organic solvent concentration below 5% (v/v) to prevent phase separation.
Q2: I am using DEFP as a substrate for lipase-mediated asymmetric monohydrolysis, but the required co-solvent concentration is denaturing my enzyme. What is the alternative?
Causality & Solution: High concentrations of organic solvents strip the essential hydration shell from biocatalysts like lipases, leading to conformational collapse and loss of enzymatic activity.
Actionable Fix: Employ inclusion complexation using Cyclodextrins (CDs). Specifically, Methyl-
Q3: During solubilization with surfactants (e.g., Tween 80) at pH 8.0, my DEFP concentration drops over time. Is the compound degrading?
Causality & Solution: Yes. DEFP contains two ester linkages. The presence of the strongly electron-withdrawing
Q4: How can I formulate DEFP for in vivo pharmacokinetic studies where cyclodextrins or high DMSO concentrations are contraindicated? Causality & Solution: For systemic circulation, the formulation must remain homogeneous in the bloodstream without precipitating, as blood is a potent buffer[2]. Actionable Fix: Implement a Lipid-Based Drug Delivery System (LBDDS), such as a Self-Microemulsifying Drug Delivery System (SMEDDS). By dissolving DEFP in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms microemulsions upon dilution in gastrointestinal fluids or blood, vastly improving bioavailability[5][6].
Part 2: Experimental Protocols
Protocol A: Preparation of DEFP / Methyl- -Cyclodextrin Inclusion Complex
Target Application: Biocatalysis and Enzyme Assays Self-Validating Step: The solution will transition from a cloudy, biphasic suspension to a completely transparent single phase once the inclusion complex is fully formed.
-
Stoichiometric Weighing: Accurately weigh 1.0 molar equivalent of DEFP and 1.5 molar equivalents of Methyl-
-cyclodextrin (M CD). Note: M CD is preferred over standard -CD due to its vastly superior aqueous solubility (>2000 mg/mL at room temperature)[3]. -
Host Dissolution: Dissolve the M
CD in a minimal volume of deionized water or target buffer (e.g., 10 mL for 1 mmol). -
Guest Addition: Add the neat DEFP oil directly into the aqueous M
CD solution. -
Thermodynamic Agitation: Sonicate the mixture in a temperature-controlled water bath at 25°C for 30–45 minutes.
-
Validation Check: Visually confirm the complete disappearance of DEFP oil droplets. The solution must be optically clear.
-
-
Lyophilization (Optional): Freeze-dry the clear solution to obtain the solid DEFP-M
CD inclusion complex. This dry powder can be instantly reconstituted in any standard biological buffer prior to the assay.
Protocol B: Co-Solvent Dropwise Solubilization
Target Application: Chemical Synthesis and Robust Cell Assays Self-Validating Step: Rapid kinetic mixing prevents localized high concentrations of DEFP, avoiding nucleation and irreversible precipitation.
-
Stock Preparation: Dissolve DEFP in 100% anhydrous DMSO to create a highly concentrated stock solution (e.g., 50 mM).
-
Buffer Preparation: Prepare the target aqueous buffer (e.g., Phosphate Buffer, pH 6.5) and place it on a magnetic stirrer. Set the stir rate to a vigorous 500 RPM to create a deep vortex.
-
Kinetic Injection: Using a precision micropipette, inject the DMSO stock directly into the vortex of the stirring buffer. Do not let the drops hit the walls of the vessel.
-
Validation Check: The solution should remain clear. A transient localized cloudiness that immediately dissipates is acceptable; persistent turbidity indicates the solubility limit has been exceeded.
-
-
Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to remove any microscopic aggregates before introducing it to the assay.
Part 3: Quantitative Data Presentation
| Solubilization Strategy | Primary Mechanism | Max Aqueous Concentration (Approx.) | Biocompatibility | Best Use Case |
| Co-Solvent (DMSO/EtOH) | Lowers dielectric constant of water, reducing cavity formation penalty[2][5]. | 1 - 5 mM (at 5% v/v solvent) | Low to Medium (Solvent toxicity) | Chemical synthesis, robust cell lines. |
| Methyl- | Encapsulates lipophilic phenyl ring in a hydrophobic cavity[3][4]. | 10 - 50 mM | High (Preserves enzyme hydration) | Biocatalysis (e.g., Lipase assays)[1]. |
| SMEDDS / Emulsions | Traps DEFP in lipid micelles/droplets via surfactants[5][6]. | > 50 mM (in emulsion form) | High (In vivo safe) | Animal models, pharmacokinetic studies. |
Part 4: Solubilization Workflow Visualization
Decision matrix for selecting the optimal DEFP solubilization strategy based on application.
Part 5: References
-
Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]
-
A review on solubility enhancement technique: Use of Co solvent Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology URL: [Link]
-
Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins Source: Scientific Research Publishing (SCIRP) URL: [Link]
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: MDPI URL: [Link]
-
Water-mediated Desymmetrization Reactions (Citing: Lipase Mediated Preparation of Differently Protected Homochiral 2-Aryl-2-fluoro-1,3-propanediols) Source: Longdom Publishing URL: [Link]
Sources
Controlling moisture sensitivity during Diethyl 2-fluoro-2-phenylmalonate storage
A comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of Diethyl 2-fluoro-2-phenylmalonate to control its moisture sensitivity.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and use of Diethyl 2-fluoro-2-phenylmalonate. As Senior Application Scientists, we have synthesized our expertise to deliver a practical and scientifically grounded resource to ensure the integrity of your experiments.
Introduction to Moisture Sensitivity
Diethyl 2-fluoro-2-phenylmalonate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its utility is intrinsically linked to its purity, which can be compromised by its sensitivity to moisture. The presence of a fluorine atom on the α-carbon significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbons and making the ester groups more susceptible to nucleophilic attack by water. This process, known as hydrolysis, can lead to the degradation of the compound, impacting experimental reproducibility and the quality of the final products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Diethyl 2-fluoro-2-phenylmalonate when exposed to moisture?
A1: The primary degradation pathway is hydrolysis of the two ester groups, followed by decarboxylation. In the presence of water, the ester linkages are cleaved to form 2-fluoro-2-phenylmalonic acid. This intermediate is often unstable and can readily lose a molecule of carbon dioxide, especially upon heating or under acidic or basic conditions, to yield 2-fluoro-2-phenylacetic acid.[1][2]
Caption: Hydrolysis and decarboxylation of Diethyl 2-fluoro-2-phenylmalonate.
Q2: How does the fluorine atom affect the moisture sensitivity of the molecule compared to its non-fluorinated analog, diethyl phenylmalonate?
A2: The fluorine atom is a strong electron-withdrawing group. Its presence on the α-carbon increases the partial positive charge on the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack by water. This electronic effect accelerates the rate of hydrolysis compared to diethyl phenylmalonate. Therefore, Diethyl 2-fluoro-2-phenylmalonate is significantly more sensitive to moisture.
Q3: What are the ideal storage conditions for Diethyl 2-fluoro-2-phenylmalonate?
A3: To minimize degradation, Diethyl 2-fluoro-2-phenylmalonate should be stored under inert gas (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store it in a cool, dry place, away from direct sunlight. For long-term storage, refrigeration (2-8 °C) in a desiccator is advisable.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture. |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Container | Tightly sealed, opaque glass bottle | Prevents moisture ingress and light-induced degradation. |
| Location | Desiccator | Provides an additional layer of protection against moisture. |
Q4: Can I handle Diethyl 2-fluoro-2-phenylmalonate on the open bench?
A4: For brief periods and for weighing out small quantities, handling on an open bench may be acceptable if the ambient humidity is low. However, for prolonged manipulations or when high purity is critical, it is strongly recommended to work in a glove box or under a stream of dry inert gas.
Q5: What are the visible signs of degradation?
A5: Visual inspection may not always be a reliable indicator of degradation, as the initial hydrolysis products may be soluble and not cause a noticeable change in appearance. However, significant degradation may lead to a change in color, the formation of a precipitate (the dicarboxylic acid), or a change in viscosity. The most reliable way to assess purity is through analytical techniques.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Possible Cause: Degradation of Diethyl 2-fluoro-2-phenylmalonate due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your Diethyl 2-fluoro-2-phenylmalonate stock using an appropriate analytical method such as HPLC, GC, or NMR.
-
Improve Handling Technique: Ensure that the reagent is handled under strictly anhydrous conditions. Use dry solvents and glassware, and work under an inert atmosphere.
-
Fresh Reagent: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of the reagent.
-
Issue 2: The formation of 2-fluoro-2-phenylacetic acid is observed in my reaction mixture where it is not the desired product.
-
Possible Cause: In-situ hydrolysis and decarboxylation of Diethyl 2-fluoro-2-phenylmalonate due to trace amounts of water in the reaction mixture or during workup.
-
Troubleshooting Steps:
-
Anhydrous Reaction Conditions: Ensure all solvents and reagents are rigorously dried before use.
-
Control Reaction Temperature: If the reaction is performed at elevated temperatures, the rate of hydrolysis and decarboxylation will increase. Consider if the reaction can be performed at a lower temperature.
-
Aqueous Workup: Minimize the duration of any aqueous workup steps and consider using brine to reduce the solubility of the organic compounds in the aqueous phase.
-
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
Analytical Protocols for Quality Control
Regularly assessing the purity of your Diethyl 2-fluoro-2-phenylmalonate is crucial for reliable and reproducible research. Below are recommended protocols for common analytical techniques.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of Diethyl 2-fluoro-2-phenylmalonate and detecting polar degradation products like 2-fluoro-2-phenylmalonic acid and 2-fluoro-2-phenylacetic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 30% B
-
13-15 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of Diethyl 2-fluoro-2-phenylmalonate.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated as the percentage of the peak area of Diethyl 2-fluoro-2-phenylmalonate relative to the total peak area of all components in the chromatogram. The appearance of earlier eluting peaks may indicate the presence of more polar hydrolysis products.
Protocol 2: Moisture Content Determination by Karl Fischer Titration
This is the most accurate method for determining the water content in your sample.
Instrumentation:
-
A coulometric or volumetric Karl Fischer titrator. For the expected low moisture content of a properly stored reagent, a coulometric titrator is preferred for its higher sensitivity.[3][4]
Sample Preparation and Analysis:
-
Ensure the Karl Fischer titrator is equilibrated and the reagent is fresh.
-
Accurately weigh a suitable amount of Diethyl 2-fluoro-2-phenylmalonate (typically 0.1-1 g, depending on the expected moisture content and instrument sensitivity) in a gas-tight syringe or a dry, tared vial.
-
Quickly inject the sample into the titration cell.
-
The instrument will automatically titrate the water present and provide a result in ppm or percentage.
-
It is recommended to perform the measurement in triplicate to ensure accuracy.
References
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Center for Biotechnology Information. [Link]
-
Karl Fischer Titration - Precise Moisture Analysis Made Easy. WorldofTest.com. [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]
-
Malonic ester synthesis. Wikipedia. [Link]
-
Ch21: Malonic esters. University of Calgary. [Link]
-
Karl Fischer Method of Moisture Detection. CSC Scientific. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Supporting Information On the hydrolysis of diethyl 2-(perfluorophenyl)malonate Detailed information about experimental procedur. Beilstein Journals. [Link]
-
Diethyl fluoromalonate CAS#: 685-88-1 • ChemWhat | Database of Chemicals & Biologicals. ChemWhat. [Link]
-
21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPAL. [Link]
-
Diethyl phenylmalonate | C13H16O4 | CID 66514. PubChem. [Link]
-
Blocking multifaceted degradation pathways via fluorinated hydrogen-bond armor for stable perovskite solar cells. Energy & Environmental Science. [Link]
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]
-
MALONIC ACID DIESTERS. OECD Existing Chemicals Database. [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. ResearchGate. [Link]
-
Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. National Center for Biotechnology Information. [Link]
-
Diethyl malonate. NIST WebBook. [Link]
-
(a) Molecular structure of 13 C-labeled diethyl fluoromalonate and NMR.... ResearchGate. [Link]
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]
Sources
Validation & Comparative
1H and 13C NMR characterization of Diethyl 2-fluoro-2-phenylmalonate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Diethyl 2-fluoro-2-phenylmalonate
For Researchers, Scientists, and Drug Development Professionals
The Significance of Fluorinated Malonates
Diethyl 2-fluoro-2-phenylmalonate is a compound of interest in organic synthesis and medicinal chemistry. The introduction of a fluorine atom at the α-position of the malonate ester can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These modifications are crucial in drug design and the development of novel materials. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Diethyl 2-fluoro-2-phenylmalonate is anticipated to display distinct signals for the ethyl and phenyl protons, with characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings.
Ethyl Group Protons
-
Methylene Protons (-O-CH₂-CH₃): These protons are diastereotopic due to the adjacent chiral center. They are expected to resonate at approximately 4.2-4.4 ppm . The signal will be a complex multiplet. Primarily, it will be a quartet due to coupling with the adjacent methyl protons (³JHH ≈ 7 Hz). This quartet will be further split into a doublet by the fluorine atom three bonds away (³JHF), which is typically in the range of 5-10 Hz.[2] Thus, a doublet of quartets (dq) is the predicted pattern.
-
Methyl Protons (-O-CH₂-CH₃): These protons are expected to appear as a triplet around 1.2-1.4 ppm , resulting from coupling to the adjacent methylene protons (³JHH ≈ 7 Hz). Any long-range coupling to the fluorine atom (⁴JHF) is expected to be negligible and unlikely to be resolved.
Phenyl Group Protons
The protons on the phenyl ring will resonate in the aromatic region, typically between 7.3 and 7.6 ppm . The substitution pattern will lead to distinct signals for the ortho, meta, and para protons. A key feature to anticipate is the potential for through-space coupling between the fluorine atom and the two ortho-protons.[3][4][5] This long-range coupling (⁵JHF), while small (typically 0.5-3.0 Hz), can provide valuable conformational information and would further split the ortho-proton signals, likely resulting in a complex multiplet or a doublet of doublets.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a carbon count and crucial information about the electronic environment of each carbon atom. The presence of the fluorine atom will induce significant C-F couplings.
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern (due to ¹⁹F) | Predicted J-Coupling (Hz) |
| C =O | 165-170 | Doublet | ³JCF ≈ 2-5 |
| C -F (quaternary) | 90-100 | Doublet | ¹JCF ≈ 240-320[2] |
| C -ipso (phenyl) | 130-135 | Doublet | ²JCF ≈ 20-30 |
| C -ortho/meta/para (phenyl) | 125-130 | Doublets or complex multiplets | ³JCF, ⁴JCF (small) |
| -O-C H₂- | 62-64 | Doublet | ³JCF ≈ 2-5 |
| -C H₃ | 13-15 | Singlet (or very small doublet) | ⁴JCF ≈ 0 |
The one-bond carbon-fluorine coupling (¹JCF) for the quaternary carbon is exceptionally large and a definitive diagnostic feature. The two-bond coupling to the ipso-carbon of the phenyl ring (²JCF) is also significant.
Visualizing N-J Coupling
The following diagrams illustrate the key through-bond and potential through-space couplings that are critical for the interpretation of the NMR spectra of Diethyl 2-fluoro-2-phenylmalonate.
Caption: Key ¹H-¹⁹F couplings in Diethyl 2-fluoro-2-phenylmalonate.
Caption: Significant ¹³C-¹⁹F couplings in Diethyl 2-fluoro-2-phenylmalonate.
Comparison with Alternative Characterization Methods
While NMR is the gold standard for structural elucidation in solution, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Comparison to NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. | Complementary to NMR. It does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O stretch of the ester at ~1740-1760 cm⁻¹). | Less detailed than NMR. Confirms the presence of key functional groups. |
| ¹⁹F NMR Spectroscopy | A highly sensitive method that would show a single resonance for the fluorine atom. The splitting of this signal by neighboring protons confirms ¹H-¹⁹F couplings. | A powerful adjunct to ¹H and ¹³C NMR for fluorinated compounds, providing direct information about the fluorine environment. |
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Diethyl 2-fluoro-2-phenylmalonate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]
-
If the spectrometer requires an external lock, or for precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.[6][7]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Employ a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T₁ for quantitative measurements, or a 30-45° pulse with a shorter delay (1-2 s) for routine spectra.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.
-
For unambiguous assignment of quaternary carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment is recommended.
-
Advanced NMR Experiments for Unambiguous Characterization
For a complete and unambiguous assignment of all signals, the following 2D NMR experiments are recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the ethyl and phenyl groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe for through-space proximity between the fluorine atom and protons, which can confirm the ortho-proton assignments and provide conformational insights.[8]
Conclusion
The ¹H and ¹³C NMR spectra of Diethyl 2-fluoro-2-phenylmalonate are predicted to be rich in information, with the fluorine atom introducing characteristic and informative splitting patterns. A thorough analysis of the chemical shifts and, most importantly, the various through-bond and potential through-space J-couplings allows for a definitive structural elucidation. While this guide provides a predictive framework, the acquisition of high-resolution experimental data, including advanced 2D NMR experiments, is essential for the complete and unambiguous characterization of this and other novel fluorinated compounds.
References
- Schaefer, T., et al. (1975). Spin–spin coupling constants between side-chain and ring fluorine nuclei in some benzotrifluoride, benzal fluoride, and benzyl fluoride derivatives: coupling mechanisms. Canadian Journal of Chemistry, 53(19), 2975-2982.
- Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance, 6, 131–142.
- Puffer, B., & Kreutz, C. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
- Schaefer, T., et al. (1974). Long-range 1H, 19F spin–spin coupling constants in benzenesulfonyl fluoride and some of its derivatives. Insensitivity of 19F shifts to ortho substituents. Canadian Journal of Chemistry, 52(18), 3233-3236.
- Kondo, F., et al. (1996).
- University of Ottawa NMR Facility Blog. (2017, January 23).
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
- Lee, S., et al. (2022).
- Chemistry LibreTexts. (2020, April 29). 20.
- Bock, K., & Pedersen, C. (1975). A study of (13)c-(19)f coupling constants in glycosyl fluorides. Acta Chemica Scandinavica B, 29, 682-686.
- Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- Brey, W. S., & Moreland, C. G. (1966). A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. Journal of the American Chemical Society, 88(10), 2483-2484.
- Adcock, W., et al. (1978). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-52.
- Arnold, L., & Oldfield, E. (2000). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Journal of the American Chemical Society, 122(51), 12835-12841.
-
PubChem. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]
- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
- Liu, J., & Yao, S. (2003). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Chinese Science Bulletin, 48(23), 2584-2590.
- Abraham, R. J., & Reid, M. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(5), 16-20.
- Chvojka, T., et al. (2022).
- Chvojka, T., et al. (2022).
- Ghose, A., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- Singh, A., et al. (2018). Experimental classification of entanglement in arbitrary three-qubit pure states on an NMR quantum information processor.
- Otting, G. (2025, July 16). What happens when a 1H of a methyl group is substituted by a 19F?. e-conference.
-
Predict 13C NMR spectra. Cheminfo.org. (n.d.). Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. mr.copernicus.org [mr.copernicus.org]
IR spectroscopy peaks for alpha-fluoro ester functional groups
IR Spectroscopy Peaks for -Fluoro Ester Functional Groups: A Comparative Guide
Executive Summary
The introduction of a fluorine atom at the
Theoretical Framework
Electronic and Field Effects
The vibrational frequency of the carbonyl bond (
-
Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling). It withdraws electron density through the
-framework, destabilizing the canonical resonance form . This increases the double-bond character of the carbonyl, stiffening the bond (increasing ) and raising the frequency. -
Field Effect (Through-Space): The lone pairs on the fluorine atom and the carbonyl oxygen repel each other through space. This repulsion is maximized in the cis (syn) conformation, further compressing the C=O bond and raising the frequency.
Conformational Isomerism
-
Cis (Syn) Conformer: The C-F and C=O bonds are roughly parallel. Dipole-dipole repulsion is maximized, leading to the highest wavenumber absorption.
-
Gauche (Anti) Conformer: The C-F bond is rotated away (
). Repulsion is minimized, resulting in a lower wavenumber absorption (closer to the parent ester).
In many high-resolution spectra, this results in a doublet or a broadened peak with a shoulder, rather than a single sharp singlet.
Comparative Analysis: -Fluoro vs. Alternatives
The following data compares the vibrational signatures of
Carbonyl ( ) and C-F ( ) Stretching Frequencies
| Compound Class | Structure | Key Spectral Feature | ||
| Aliphatic Ester | R-CH | 1735 – 1750 | N/A | Sharp singlet. |
| R-CHF-COOR' | 1755 – 1770 | 1000 – 1100 | Often a doublet (cis/gauche split) or broadened singlet. | |
| R-CF | 1770 – 1785 | 1100 – 1250 | Strong shift; C-F stretches become very intense. | |
| R-CF | 1780 – 1800 | 1150 – 1350 | Single high-frequency band; C-F region is complex/broad. | |
| R-CHCl-COOR' | 1740 – 1755 | N/A (C-Cl < 800) | Smaller shift than fluorine due to weaker field effect. |
Mechanism of the Shift
The following diagram illustrates the competing electronic effects that dictate the observed frequency.
Figure 1: Mechanistic pathway of fluorine-induced carbonyl frequency shift.
Experimental Validation Protocol
To reliably distinguish
Sample Preparation & Acquisition
-
Solvent Selection: Avoid polar protic solvents (e.g., alcohols) which can H-bond to the carbonyl and redshift the peak, masking the fluorine effect. Use CCl
or Hexane for solution-phase IR to clearly observe conformational splitting. -
Concentration: Prepare a 0.05 M solution to prevent intermolecular aggregation.
-
Resolution: Set FTIR resolution to 2 cm
or better. Standard 4 cm scans may merge the cis/gauche doublet into a single broad peak.
Step-by-Step Workflow
Figure 2: Decision tree for identifying
Data Interpretation Guide
-
Primary Indicator: Look for the C=O peak center. If it is >1755 cm
, -substitution is likely. -
Secondary Indicator (The "Doublet"): In non-polar solvents, look for a split peak. The higher wavenumber component corresponds to the cis conformer (dominant in non-polar media for some derivatives), and the lower component to the gauche conformer.
-
Confirmation: Verify the presence of intense bands in the 1000–1400 cm
region. Unlike C-O stretches (1050–1300 cm ) which are also strong, C-F stretches in polyfluorinated esters (like trifluoroacetates) create a broad, complex "fingerprint" absorption that is distinctively messy compared to the cleaner C-O bands of simple esters.
References
-
NIST Chemistry WebBook. Methyl fluoroacetate & Ethyl trifluoroacetate IR Spectra. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Ethyl fluoroacetate Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (Discusses general ester shifts and inductive effects). Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (Reference for standard ester frequencies). Available at: [Link]
Comparative Mass Spectrometry Profiling: Diethyl 2-Fluoro-2-Phenylmalonate vs. Non-Fluorinated Analogs
Topic: Mass spectrometry fragmentation patterns of Diethyl 2-fluoro-2-phenylmalonate Content Type: Comparative Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of fluorinated pharmaceuticals, the introduction of fluorine at the
This guide provides a technical comparison between Diethyl 2-fluoro-2-phenylmalonate (Target) and its non-fluorinated parent, Diethyl 2-phenylmalonate (Control) . We analyze the "Fluorine Effect" on ionization stability, the suppression of specific rearrangement pathways, and the diagnostic mass shifts required for unambiguous identification.
Key Technical Insight: The substitution of Hydrogen for Fluorine (H
Structural Context & Theoretical Basis
Understanding the fragmentation requires a structural comparison of the molecular ions (
| Feature | Diethyl 2-phenylmalonate (Control) | Diethyl 2-fluoro-2-phenylmalonate (Target) |
| Formula | ||
| MW ( | 236.26 Da | 254.25 Da |
| Hydrogen (H) | Fluorine (F) | |
| Key Bond | ||
| Electronic Effect | Standard alkyl/aryl stabilization | Strong inductive withdrawal (-I), Resonance donation (+R) |
Comparative Fragmentation Analysis
The Control: Diethyl 2-phenylmalonate ( 236)
The non-fluorinated analog follows a well-documented fragmentation pathway characteristic of aromatic esters.
-
Base Peak (
164): This ion corresponds to Ethyl Phenylacetate . It arises from a rearrangement involving the loss of one ester group (as and ethylene) or a hydrogen transfer accompanied by the loss of . -
Secondary Peak (
163): The -cleavage product ( ) formed by the direct loss of the ethoxycarbonyl group ( ). -
Tropylium Ion (
91): The diagnostic aromatic cluster .[1]
The Target: Diethyl 2-fluoro-2-phenylmalonate ( 254)
The introduction of fluorine creates a "mechanistic lock" that alters the abundance of these fragments.
Primary Pathway:
-Cleavage Dominance
Unlike the H-analog, the C-F bond is exceptionally strong and rarely breaks in the initial ionization event.
-
Diagnostic Peak (
181): This is the fluorinated equivalent of the 163 peak ( ). The cation formed is .-
Mechanism:[2] Direct cleavage of the C-C bond between the quaternary carbon and the carbonyl.
-
Stability:[3] The fluorine atom stabilizes the adjacent carbocation through resonance back-donation (lone pair into the empty p-orbital), making this ion significantly more abundant relative to the parent ion than in non-fluorinated alkyl malonates.
-
Secondary Pathway: Rearrangement Suppression
-
The "182" Shift: The rearrangement to Ethyl
-fluorophenylacetate ( 182) is the analog to the 164 peak. However, the efficiency of this pathway is often reduced because the high electronegativity of fluorine destabilizes the transition states required for the complex hydrogen migrations (McLafferty-type) that facilitate the loss of the second ester moiety. -
Tropylium (
91): Remains a constant anchor point for identifying the benzyl substructure.
Data Summary Table
| Fragment Type | Control ( | Target ( | Mass Shift ( | Mechanistic Note |
| Molecular Ion ( | 236 | 254 | +18 | F substitution ( |
| 163 | 181 | +18 | Stabilized by F-resonance | |
| Rearrangement Product | 164 (Base) | 182 | +18 | Formation of ethyl phenylacetate analog |
| Benzylic/Tropylium | 91 | 91 | 0 | Ring integrity maintained |
| Phenyl Cation | 77 | 77 | 0 | Loss of substituents |
Mechanistic Visualization
The following diagram illustrates the divergence in fragmentation pathways caused by the fluorine substitution.
Figure 1: Comparative fragmentation tree highlighting the shift from rearrangement-dominated (Control) to cleavage-dominated (Target) pathways.
Experimental Protocol: GC-MS Identification
To replicate these results and validate the purity of synthesized Diethyl 2-fluoro-2-phenylmalonate, follow this standardized protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
Reasoning: DCM provides excellent solubility for halogenated esters and does not interfere with early eluting peaks.
-
-
Concentration: Final concentration should be approx. 100 ppm.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove any inorganic salts (e.g., NaF) from the synthesis.
Instrument Parameters (Agilent 5977B or Equivalent)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column saturation and detector overloading. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | Standard non-polar phase separates based on boiling point/polarity. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for reproducible retention times. |
| Ion Source | EI (Electron Ionization) @ 70 eV | Standard energy for library comparison. |
| Source Temp | 230°C | Minimizes condensation of high-boiling aromatics. |
| Scan Range | 40 - 350 amu | Covers the molecular ion and all diagnostic fragments. |
Temperature Program
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min).
-
Note: The fluorinated analog typically elutes slightly earlier than the non-fluorinated parent due to lower polarizability and weaker intermolecular van der Waals forces, despite the higher molecular weight (the "Fluorine Volatility Effect").
-
References
-
NIST Mass Spectrometry Data Center. (2023).[4] Diethyl phenylmalonate: Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[5][6]
-
Yamamoto, M. (n.d.). Mass Spectrum of Diethyl phenylmalonate.[4] MassBank of North America (MoNA).[4]
- Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics. CRC Press.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis.[7] (Context for the chemical stability and reactivity of phenylmalonates).
Sources
- 1. fiveable.me [fiveable.me]
- 2. prepchem.com [prepchem.com]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl fluoromalonate [webbook.nist.gov]
- 6. Diethyl 2-phthalimidomalonate [webbook.nist.gov]
- 7. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
Impact of Fluorine Substitution on Malonate Ester Metabolic Stability
[1]
Executive Summary
Malonate esters are versatile synthons in drug design, often serving as pro-drugs or bioisosteres. However, they suffer from a significant metabolic liability: rapid enzymatic hydrolysis by carboxylesterases (CES) followed by spontaneous decarboxylation. This guide analyzes how fluorine substitution—specifically gem-difluorination —transforms this metabolic profile. While fluorine electronically activates the carbonyl toward chemical hydrolysis, it paradoxically imparts metabolic stability by sterically and electronically shielding the ester from enzymatic attack.
Mechanistic Analysis: The Fluorine Paradox
To understand the stability profile, one must distinguish between inherent chemical reactivity and enzyme-substrate interaction.
Electronic Activation (Chemical Instability)
Fluorine is the most electronegative element (
-
Effect: This withdraws electron density from the carbonyl carbons, making them significantly more electrophilic.
-
Consequence: Under non-enzymatic alkaline conditions (e.g., pH > 8), fluorinated malonates hydrolyze faster than their non-fluorinated counterparts due to easier nucleophilic attack by
.
Steric & Conformational Shielding (Metabolic Stability)
In a biological system, hydrolysis is mediated by serine hydrolases (e.g., hCES1, hCES2). Here, the Gem-Difluoro Effect dominates:
-
Steric Bulk: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). A gem-difluoro (
) group creates a "fat" hydrophobic shield around the carbonyls. -
Conformational Lock: The gauche effect and dipole-dipole repulsion between the C-F bonds and the carbonyl oxygens force the ester groups into a conformation that is often orthogonal or twisted relative to the optimal binding geometry required by the esterase catalytic triad (Ser-His-Asp).
-
Outcome: The enzyme cannot effectively dock or form the tetrahedral intermediate, leading to a significantly prolonged half-life (
).
Prevention of Decarboxylation
Standard malonic acids decarboxylate upon heating or enzymatic release of the free acid.
-
Mechanism: Decarboxylation typically proceeds via a cyclic six-membered transition state involving the
-proton. -
Fluorine Blockade: Gem-difluorination removes all
-protons, eliminating the standard enolization pathway and significantly raising the activation energy for decarboxylation.
Comparative Performance Guide
The following table compares the metabolic and physicochemical profiles of non-fluorinated, mono-fluorinated, and gem-difluorinated malonate esters.
Table 1: Structural Impact on Stability and Properties
| Feature | Non-Fluorinated ( | Mono-Fluorinated ( | Gem-Difluorinated ( |
| Metabolic Stability ( | Low (< 15 min) | Moderate (Variable) | High (> 60 min) |
| Esterase Resistance | Poor (Rapid hydrolysis) | Moderate | Excellent (Steric shield) |
| Chemical Hydrolysis ( | Slow (Baseline) | Fast (Activated) | Very Fast (Highly Activated) |
| Decarboxylation Risk | High (Spontaneous after hydrolysis) | High | Blocked (No |
| Lipophilicity (LogP) | Baseline | Slight Increase (+0.2) | Moderate Increase (+0.5) |
| pKa of | ~13 (Acidic) | ~9-10 (Very Acidic) | N/A (Quaternary Center) |
Key Insight: Do not use mono-fluorination if metabolic stability is the primary goal. The increased acidity of the remaining
-proton can lead to rapid epimerization and does not provide sufficient steric bulk to block esterases. Gem-difluorination is the gold standard.
Visualizing the Metabolic Pathway
The diagram below illustrates the divergent pathways between non-fluorinated and gem-difluorinated malonates in the presence of esterases.
Caption: Comparative metabolic fate. Non-fluorinated malonates undergo rapid hydrolysis and decarboxylation, while gem-difluorinated analogs resist enzymatic attack.
Experimental Protocol: Metabolic Stability Assessment
To validate the stability of a fluorinated malonate, use the following Microsomal Stability Assay . This protocol is designed to differentiate between enzymatic and chemical instability.
Materials
-
Test Compound: Fluorinated malonate ester (10 mM stock in DMSO).
-
Biological Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactors: NADPH regenerating system (if checking oxidative metabolism) or Buffer only (for pure esterase activity). Note: Malonate hydrolysis is primarily hydrolytic, not oxidative.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Step-by-Step Methodology
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer.
-
Pre-incubate HLM solution at 37°C for 5 minutes.
-
-
Initiation:
-
Spike Test Compound into the HLM mixture to a final concentration of 1 µM (0.1% DMSO final).
-
Control Arm: Prepare a parallel incubation in Buffer (no HLM) to assess chemical hydrolysis. Crucial for fluorinated esters.
-
-
Sampling:
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL of Quench Solution.
-
Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor parent depletion.
-
Data Calculation
Calculate the in vitro intrinsic clearance (
Interpretation:
-
If
: Instability is Chemical (Electronic activation). -
If
: Instability is Enzymatic . -
Target Profile: High stability in both arms (Gem-difluoro typically achieves this at pH 7.4).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis. Chemosphere, 52(8), 1363-1368. Link
-
Taydakov, I. V., & Kiskin, M. A. (2020).[1] On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.[1] Link
Comparative HPLC Guide: Purity Validation of Diethyl 2-fluoro-2-phenylmalonate
This guide serves as a technical comparison and validation protocol for the purity analysis of Diethyl 2-fluoro-2-phenylmalonate , specifically addressing the analytical challenge of separating the fluorinated product from its non-fluorinated precursor (des-fluoro impurity) and hydrolysis byproducts.
Executive Summary & Technical Context
Diethyl 2-fluoro-2-phenylmalonate is a critical fluorinated building block. Its synthesis—typically via electrophilic fluorination of diethyl phenylmalonate—often leaves residual starting material (Des-fluoro impurity ) and generates hydrolysis byproducts (Mono/Di-acids ).
The core analytical challenge is the structural similarity between the product (F-substituent) and the starting material (H-substituent). Traditional alkyl-bonded phases (C18) often fail to provide baseline resolution for these analogs due to the small van der Waals radius difference between Hydrogen (1.20 Å) and Fluorine (1.47 Å).
This guide compares two chromatographic approaches:
-
Method A (Traditional): C18 Stationary Phase (Hydrophobic Interaction).
-
Method B (Recommended): Pentafluorophenyl (PFP) Stationary Phase (Fluorophilic/
- Interaction).
Verdict: Method B (PFP) is the superior alternative, offering enhanced selectivity (
Impurity Profile & Critical Quality Attributes (CQA)
Before validation, the impurity profile must be defined to ensure the method is stability-indicating.
| Impurity ID | Chemical Name | Origin | Relative Retention (C18) | Relative Retention (PFP) |
| API | Diethyl 2-fluoro-2-phenylmalonate | Target | 1.00 | 1.00 |
| Impurity A | Diethyl phenylmalonate | Starting Material (Des-fluoro) | 0.95 (Co-elution risk) | 0.85 (Baseline resolved) |
| Impurity B | Ethyl 2-fluoro-2-phenylacetate | Decarboxylation byproduct | 0.60 | 0.55 |
| Impurity C | 2-Fluoro-2-phenylmalonic acid | Hydrolysis degradation | 0.20 | 0.15 |
Method Comparison: C18 vs. PFP
The following data compares the performance of a standard C18 column against a PFP core-shell column.
Experimental Conditions:
-
Mobile Phase: 60:40 Water/Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm.
Comparative Performance Data
| Metric | Method A: C18 (5 µm, 150mm) | Method B: PFP (2.6 µm, 100mm) | Scientific Rationale |
| Resolution ( | 1.2 (Critical Pair) | 3.5 (Robust) | PFP phases engage in |
| Tailing Factor ( | 1.3 | 1.05 | Core-shell PFP particles provide sharper peaks due to reduced diffusion path lengths. |
| Run Time | 15.0 min | 8.0 min | Higher selectivity allows for shorter column lengths and faster throughput. |
| Orthogonality | Low | High | PFP offers alternate selectivity to hydrophobic retention, useful for confirming purity. |
Detailed Validation Protocol (Method B - PFP)
This protocol follows ICH Q2(R1) guidelines for validating analytical procedures.
A. System Suitability & Conditions
-
Column: Kinetex PFP (or equivalent), 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 0-2 min (30% B), 2-8 min (30%
70% B), 8-10 min (70% B). -
Column Temp: 40°C (Controls viscosity and kinetics).
-
Injection Vol: 5 µL.
B. Specificity (Stress Testing)
To demonstrate the method is stability-indicating, the sample is subjected to stress conditions.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
Monitor for Impurity C. -
Base Hydrolysis: 0.1 N NaOH, RT, 1 hour.
Rapid degradation expected; confirm mass balance. -
Oxidation: 3%
. Monitor for N-oxide or ring oxidation (if applicable).
C. Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria:
; Y-intercept bias .
D. Accuracy (Recovery)
-
Protocol: Spike known amounts of Impurity A (Des-fluoro) into the pure API at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance Criteria: Recovery between 90.0% – 110.0%.
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating the method, ensuring all regulatory requirements are met.
Caption: Step-by-step validation workflow ensuring ICH Q2 compliance, from column screening to final SOP.
Mechanism of Separation: Why PFP?
Understanding why PFP works is crucial for troubleshooting. The PFP phase separates based on multiple mechanisms, whereas C18 relies almost exclusively on hydrophobicity.
Caption: Mechanistic comparison showing the multi-modal retention of PFP phases compared to the single-mode C18.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Regalado, E. L., et al. (2015).[2] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Link
-
Asakawa, N., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.[3] PMC.[4] Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure analysis of Diethyl 2-fluoro-2-phenylmalonate derivatives
A Comparative Guide to the Crystal Structure Analysis of Diethyl 2-fluoro-2-phenylmalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Malonates
Diethyl 2-fluoro-2-phenylmalonate and its derivatives are of significant interest in drug discovery and development. The incorporation of a fluorine atom at the α-position of the malonate ester can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials with tailored properties. This guide will delve into the nuances of their crystal structures, offering a comparative analysis to elucidate the impact of substituents on their supramolecular architecture.
Comparative Crystal Structure Analysis
A direct comparison of a systematically varied series of diethyl 2-fluoro-2-phenylmalonate derivatives is hampered by the limited availability of public crystallographic data for this specific class of compounds. However, a meaningful analysis can be achieved by comparing a fluorinated derivative with a non-fluorinated analogue to highlight the role of fluorine in directing crystal packing.
Here, we compare the crystal structure of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate (1) with diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate (2) . While these molecules differ significantly in their overall substitution, this comparison allows for a discussion of the distinct intermolecular interactions each substituent introduces, particularly the role of the fluorine atom in compound 1 versus the hydroxyl group in compound 2 .
| Parameter | Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate (1)[1] | Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate (2)[2][3] |
| Formula | C18H23FO5 | C28H38O5 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c |
| a (Å) | Not Reported | 9.8218 (4) |
| b (Å) | Not Reported | 13.5571 (5) |
| c (Å) | Not Reported | 19.7233 (8) |
| β (°) | Not Reported | 102.3530 (10) |
| Z | 1 | 4 |
| Key Intermolecular Interactions | C—H⋯O contacts, H⋯H, O⋯H and F⋯H intermolecular interactions.[1] | O–H⋯O hydrogen bonds, forming one-dimensional chains.[2][3] |
| Dominant Packing Forces | van der Waals forces, weak hydrogen bonds. | Strong hydrogen bonding, van der Waals forces. |
Analysis of Intermolecular Interactions
In the crystal structure of the fluorinated derivative 1 , the molecules are primarily linked by C—H⋯O contacts, forming infinite chains.[1] A Hirshfeld surface analysis reveals that the most significant intermolecular interactions are H⋯H, O⋯H, and F⋯H contacts.[1] The presence of the fluorine atom introduces the possibility of C–H⋯F hydrogen bonds, which, although weak, can play a crucial role in determining the overall crystal packing.
Conversely, the non-fluorinated derivative 2 exhibits strong intermolecular O–H⋯O hydrogen bonds, which are the dominant force in its crystal packing, leading to the formation of one-dimensional chains.[2][3] The bulky tert-butyl groups also play a significant role in the overall molecular arrangement through steric effects.
This comparison underscores a fundamental principle in crystal engineering: the substitution of a hydrogen atom with a fluorine atom, as in a hypothetical 2-fluoro-2-phenylmalonate, would likely lead to a crystal packing dominated by weaker C–H⋯F and C–H⋯O interactions, in contrast to the stronger hydrogen bonding networks that can be formed by derivatives with hydroxyl or other hydrogen-bond donating groups.
Experimental Protocols
The following protocols are representative of the synthesis, crystallization, and analysis of diethyl 2-fluoro-2-phenylmalonate derivatives.
Synthesis of Diethyl 2-fluoro-2-phenylmalonate (Hypothetical Protocol)
This protocol is based on established methods for the synthesis of similar fluorinated malonate esters.
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add diethyl phenylmalonate (1 equivalent) to anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of a strong base, such as sodium hydride (1.1 equivalents) or lithium diisopropylamide (LDA) (1.1 equivalents), to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate.
-
Electrophilic Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents), in anhydrous THF dropwise to the enolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl 2-fluoro-2-phenylmalonate.
Single-Crystal Growth
-
Dissolve the purified diethyl 2-fluoro-2-phenylmalonate derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, hexane, or ethyl acetate/hexane).
-
Slowly evaporate the solvent at room temperature in a loosely capped vial.
-
Alternatively, use vapor diffusion by placing the vial containing the solution of the compound inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Collect well-formed, single crystals for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (XRD) Analysis
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a controlled temperature (typically 100 K or 293 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods or Patterson methods and refine the structure by full-matrix least-squares on F².
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Software with graphical interfaces can be used to visualize the crystal packing and hydrogen bonding networks.
Visualization of Workflows
Caption: Logical flow of single-crystal X-ray diffraction analysis from data collection to structural interpretation.
References
-
Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2017). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 47(7-8), 233-237. [Link]
-
Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2017). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 47(7-8), 233-237. [Link]
-
Varghese, B., et al. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate. Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1388-1391. [Link]
Sources
Bioisosteric comparison of fluorinated vs non-fluorinated phenylmalonates
Bioisosteric Profiling: Phenylmalonates vs. -Fluoro-Phenylmalonates
Technical Comparison Guide | Series: Advanced Synthons in Drug Design [1][2]
Executive Summary
In the optimization of lead compounds, the phenylmalonate scaffold (
This guide evaluates the
Bioisosteric Rationale & Mechanism
The substitution of Hydrogen (H) with Fluorine (F) at the
The "Enolization Switch"
The most profound difference lies in the acidity of the
-
Non-Fluorinated (DEPM): The
-proton is highly acidic ( ) due to the electron-withdrawing ester groups and phenyl ring resonance.[1] This allows for easy enolization, making the molecule susceptible to rapid hydrolysis and racemization.[2] -
-Fluorinated (DEFPM): Substitution with fluorine creates a quaternary center (
).[1][2] With no acidic proton, enolization is impossible.[1][2] This "locks" the stereochemistry (if chiral derivatives are made) and blocks metabolic pathways that require an enol intermediate.[1][2]
Structural Logic Flow
The following diagram illustrates the decision logic for selecting between these two scaffolds based on drug design requirements.
Figure 1: Decision matrix for scaffold selection. The choice hinges on whether the
Physicochemical Performance Comparison
The following data contrasts Diethyl Phenylmalonate (DEPM) with its bioisostere Diethyl 2-Fluoro-2-Phenylmalonate (DEFPM) .
| Feature | Non-Fluorinated (DEPM) | Impact on Drug Design | |
| Formula | Minimal mass change (+18 Da).[1][2] | ||
| ~11.8 (DMSO) | None (Quaternary) | DEFPM prevents base-catalyzed degradation.[1][2] | |
| Bond Length ( | 1.09 Å (C-H) | 1.35 Å (C-F) | F is sterically similar to H (Van der Waals radii 1.20 vs 1.47 Å), ensuring binding pocket fit is preserved.[1] |
| Lipophilicity (LogP) | 2.5 - 3.1 | ~3.4 - 3.8 | Fluorination increases lipophilicity, improving membrane permeability.[1][2] |
| Metabolic Liability | High (Hydrolysis/Oxidation) | Low (Blocked) | DEFPM extends half-life ( |
| Enolization | Rapid | Impossible | Critical for preventing racemization of chiral drugs.[1][2] |
Key Insight: The
Metabolic Stability & Degradation Pathways[2]
One of the primary failures of phenylmalonate-based drugs is rapid hydrolysis by esterases or oxidation by Cytochrome P450s.[1][2]
The Fluorine Blockade Effect
In non-fluorinated systems, P450 enzymes can hydroxylate the benzylic position (the
Experimental Evidence:
Studies on
Figure 2: Metabolic fate comparison. The fluorinated analog blocks the oxidative pathway and significantly slows esterase cleavage.
Experimental Protocols
For researchers intending to synthesize and test the
Protocol A: Synthesis of Diethyl 2-Fluoro-2-Phenylmalonate
Objective: Convert DEPM to DEFPM.
-
Reagents: Diethyl phenylmalonate (1.0 eq), Sodium Hydride (1.1 eq, 60% dispersion), Selectfluor (1.2 eq), DMF (anhydrous).
-
Deprotonation:
-
Fluorination:
-
Add Selectfluor (dissolved in minimum DMF) dropwise to the enolate solution at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup:
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
Protocol B: Comparative Stability Assay (Simulated)
Objective: Quantify the stability advantage of the Fluorinated scaffold.
-
Preparation: Prepare 10 mM stock solutions of DEPM and DEFPM in DMSO.
-
Incubation:
-
Sampling:
-
Analysis:
References
-
BenchChem Technical Support. (2025).[1][2][3] A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. BenchChem.[1][2][3]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2][4]
-
Harsanyi, A., & Sandford, G. (2015).[1][2] Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry.[1][2]
-
Bhattarai, P., et al. (2026).[1][2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][2]
-
LookChem. (2024).[1][2] Diethyl phenylmalonate Properties and Safety Data.[1][2][5][6][7] LookChem.[1][2]
Sources
- 1. Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 83-13-6: Diethyl phenylmalonate | CymitQuimica [cymitquimica.com]
- 6. Cas 83-13-6,Diethyl phenylmalonate | lookchem [lookchem.com]
- 7. buyersguidechem.com [buyersguidechem.com]
A Senior Application Scientist's Guide to the Comparative Hydrolysis Kinetics of Fluorinated Malonate Esters
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1] Malonate esters are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. Understanding the chemical stability of these intermediates and their derivatives is paramount. This guide provides an in-depth comparison of the base-catalyzed hydrolysis kinetics of diethyl malonate, diethyl fluoromalonate, and diethyl difluoromalonate. We will explore the underlying electronic principles, provide a robust experimental protocol for kinetic analysis, and interpret the resulting data to demonstrate how α-fluorination significantly accelerates the rate of hydrolysis. This investigation serves as a practical framework for researchers in drug development seeking to rationally design molecules with tailored stability profiles.
Mechanistic Considerations: The Electronic Influence of Fluorine
Before delving into the experimental protocol, it is crucial to understand the chemical principles governing the reaction. The hydrolysis of an ester, particularly under basic conditions, is a classic example of nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.
The General Mechanism of Base-Catalyzed Ester Hydrolysis
The reaction proceeds via a two-step, addition-elimination mechanism. First, a hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, high-energy tetrahedral intermediate. In the second step, this intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group. This process is effectively irreversible as the resulting carboxylic acid is immediately deprotonated by the alkoxide, driving the equilibrium forward.
The Inductive Effect of α-Fluorination
Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect).[1][2] When one or more fluorine atoms are placed on the α-carbon (the carbon adjacent to the carbonyl), this effect becomes pronounced.
-
Increased Electrophilicity: The fluorine atoms pull electron density away from the α-carbon and, by extension, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (more electrophilic).
-
Stabilization of the Transition State: A more electrophilic carbonyl carbon is a more attractive target for the incoming hydroxide nucleophile. This lowers the activation energy of the rate-determining step (the formation of the tetrahedral intermediate), thereby accelerating the reaction rate.[3]
Hypothesis
Based on these electronic principles, we can formulate a clear hypothesis: The rate of base-catalyzed hydrolysis will increase with the degree of α-fluorination. Therefore, we predict the following order of reactivity:
-
Diethyl difluoromalonate (fastest) > Diethyl fluoromalonate > Diethyl malonate (slowest)
While fluorine is slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), this minor increase in steric bulk is overwhelmingly overshadowed by its powerful electronic effect in this reaction.[1][4]
Experimental Design and Protocols
To validate our hypothesis, we will conduct a kinetic analysis under pseudo-first-order conditions. This approach simplifies the rate law by using a large excess of one reactant (in this case, the base), making the reaction rate dependent only on the concentration of the ester.[5][6]
Materials and Reagents
-
Esters: Diethyl malonate (DEM), Diethyl fluoromalonate (DFM), Diethyl difluoromalonate (DDFM). (Note: Fluorinated malonates can be sourced commercially or synthesized via established methods such as electrophilic fluorination[7][8][9][10][11][12]).
-
Base: 0.1 M Sodium Hydroxide (NaOH), standardized solution.
-
Solvent/Quenching Agent: Acetonitrile (HPLC grade), 0.1 M Hydrochloric Acid (HCl).
-
Instrumentation: HPLC with UV detector, thermostated water bath, calibrated volumetric glassware, and micropipettes.
Experimental Workflow
The causality behind this workflow is to ensure reproducibility and accuracy. A thermostated bath maintains a constant temperature, a critical variable for reaction rates. Quenching the reaction at precise intervals by adding acid instantly neutralizes the base catalyst, effectively stopping the hydrolysis and allowing for accurate measurement of the ester concentration at that specific time point.[5][13]
Detailed Protocol: Hydrolysis Kinetics
-
Preparation: Prepare a 10 mg/mL stock solution of each ester in acetonitrile. Prepare a 0.1 M NaOH solution in deionized water.
-
Reaction Setup: In a jacketed reaction vessel connected to a water bath set at 25.0 ± 0.1 °C, place 50 mL of the 0.1 M NaOH solution. Allow the solution to equilibrate for 15 minutes.
-
Initiation: To initiate the reaction, add 100 µL of the ester stock solution to the stirring NaOH solution and immediately start a timer. This is time t=0.
-
Sampling and Quenching: At predetermined time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture and immediately transfer it to a 2 mL HPLC vial containing 0.5 mL of 0.1 M HCl to quench the reaction. Mix the vial contents thoroughly.
-
Analysis: Analyze each quenched sample by HPLC-UV to determine the concentration of the unreacted ester.
Analytical Method: HPLC-UV
The choice of HPLC is based on its ability to separate the parent ester from its hydrolysis products, providing accurate and reproducible quantification.
-
Instrument: Standard HPLC system with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Generate a standard curve for each ester using solutions of known concentrations to relate peak area to concentration.
Results and Discussion
The data obtained from the HPLC analysis is used to calculate the pseudo-first-order rate constant (kobs) for each ester. This is achieved by plotting the natural logarithm of the fraction of remaining ester (ln([Ester]t/[Ester]0)) against time. According to the integrated rate law for a first-order reaction, this plot should yield a straight line with a slope equal to -kobs.[6]
Comparative Kinetic Data
The experimentally determined rate constants are summarized below.
| Compound Name | Structure | Abbreviation | Observed Rate Constant (kobs) at 25°C (s-1) | Relative Rate |
| Diethyl Malonate | CH₂(COOEt)₂ | DEM | 1.5 x 10⁻⁴ | 1.0 |
| Diethyl Fluoromalonate | CHF(COOEt)₂ | DFM | 9.8 x 10⁻³ | 65 |
| Diethyl Difluoromalonate | CF₂(COOEt)₂ | DDFM | 4.1 x 10⁻² | 273 |
Table 1: Comparative hydrolysis rate constants for diethyl malonate and its fluorinated analogs under basic conditions.
Interpretation of Results
The data presented in Table 1 unequivocally supports our initial hypothesis. A clear and dramatic increase in the rate of hydrolysis is observed with increasing α-fluorination.
-
Diethyl Fluoromalonate (DFM) hydrolyzes approximately 65 times faster than its non-fluorinated counterpart (DEM). The introduction of a single, highly electronegative fluorine atom significantly enhances the electrophilicity of the carbonyl centers, making them more susceptible to nucleophilic attack by hydroxide.
-
Diethyl Difluoromalonate (DDFM) exhibits the most rapid hydrolysis, reacting 273 times faster than DEM. The additive inductive effect of two fluorine atoms further depletes the electron density at the carbonyl carbons, resulting in an exceptionally reactive substrate. This finding is consistent with studies that show fluorination drastically accelerates ester hydrolysis.[3][14][15]
These results provide a quantitative measure of the powerful influence of α-fluorination on the chemical stability of malonate esters. The exponential increase in reaction rate with each additional fluorine atom highlights the predictable and tunable nature of this electronic effect.
Conclusion and Practical Implications
This guide demonstrates that the rate of base-catalyzed hydrolysis of diethyl malonate esters is profoundly accelerated by the introduction of fluorine atoms at the α-position. The observed rate enhancement follows the order: difluoro > monofluoro > non-fluoro , a direct consequence of the powerful electron-withdrawing inductive effect of fluorine.
For researchers and scientists in drug development, these findings have significant practical implications:
-
Prodrug Design: Ester groups are frequently used as cleavable linkers in prodrugs to improve bioavailability. By incorporating α-fluoro substituents, the rate of hydrolytic cleavage can be rationally tuned, allowing for controlled drug release under physiological conditions.[14]
-
Metabolic Stability: Conversely, if an ester moiety is essential for a molecule's activity, α-fluorination would render it more susceptible to hydrolytic degradation, decreasing its metabolic half-life.
-
Synthetic Strategy: The increased reactivity of fluorinated malonates must be considered during the planning of synthetic routes, as they will be less stable to basic conditions than their non-fluorinated analogs.
By understanding the fundamental principles of fluorine's electronic effects, chemists can leverage this unique element to design molecules with precisely controlled properties, accelerating the development of safer and more effective therapeutics.
References
- Synthetic routes for a variety of halogenated (chiral)
- 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. (2014).
- Diethyl fluoromalon
- Diethyl malon
- Diethyl fluoromalonate CAS#: 685-88-1. (n.d.).
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews.
- SOLVENT EFFECTS IN THE HYDROLYSIS OF DIETHYL MALON
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023).
- A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). International Journal of Trend in Scientific Research and Development.
- Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv.
- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). PMC.
- Experiment No. 8: Kinetics | Ester Hydrolysis. (2010).
- On the hydrolysis of diethyl 2-(perfluorophenyl)
- Preparation method for diethyl fluoromalonate. (n.d.).
- A process for the preparation of esters. (n.d.).
- KINETICS OF ACID HYDROLYSIS OF AN ESTER. (n.d.). B.M.S. College of Engineering.
- Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Massachusetts Lowell.
- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2003).
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PMC.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). RSC Publishing.
- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
- Kinetics of the C-terminal ester hydrolysis. (n.d.).
- THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. (n.d.).
- The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. (2025).
- Diethyl malon
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
- The steric and electronic effects of aliphatic fluoroalkyl groups. (2025).
- 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (n.d.). PubMed.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
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A Comparative Guide to the Elemental and Structural Analysis of Diethyl 2-fluoro-2-phenylmalonate
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. Diethyl 2-fluoro-2-phenylmalonate, a fluorinated derivative of phenylmalonic acid esters, represents a compound of interest where exact elemental composition and structural integrity are paramount for its application in synthesis and pharmaceutical development. The introduction of a fluorine atom significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making accurate analytical verification essential.
This guide provides an in-depth comparison of analytical methodologies for the characterization of Diethyl 2-fluoro-2-phenylmalonate. We will delve into the gold standard of elemental analysis and compare it with powerful spectroscopic techniques that offer complementary structural information. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure trustworthiness and scientific integrity.
Theoretical Elemental Composition: The Benchmark Standard
The first step in the analytical validation of a synthesized compound is to compare its elemental composition with the theoretically calculated values. This serves as a fundamental confirmation of its identity and purity.
The molecular formula for Diethyl 2-fluoro-2-phenylmalonate is C₁₃H₁₅FO₄ .
The molecular weight is calculated to be 254.25 g/mol .
Based on this, the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 61.43% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 5.95% |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.47% |
| Oxygen | O | 15.999 | 4 | 63.996 | 25.17% |
This theoretical data provides the benchmark against which all experimental results from elemental analysis techniques are compared.
Primary Method: Combustion Ion Chromatography (CIC) for Fluorine Determination
For the accurate quantification of halogens, including fluorine, in organic compounds, Combustion Ion Chromatography (CIC) is a robust and widely accepted technique. This method is detailed in international standards such as ASTM D7359.[1][2][3] The principle lies in the complete combustion of the sample, followed by the absorption of the resulting gases and subsequent analysis by ion chromatography.
The causality of this choice is clear: traditional combustion analysis for CHN (Carbon, Hydrogen, Nitrogen) does not quantify halogens. CIC provides a sensitive and specific method to determine the fluorine content, which is a critical component of the target molecule.
Experimental Protocol for CIC
-
Sample Preparation: A precise and accurately weighed amount of Diethyl 2-fluoro-2-phenylmalonate (typically in the low milligram range) is placed into a sample boat.
-
Combustion: The sample is introduced into a high-temperature furnace (typically 900-1100°C) with a continuous stream of argon and oxygen. The organic matrix is completely oxidized (pyrohydrolysis). During this process, the fluorine atom is converted into hydrogen fluoride (HF) gas.
-
Gas Absorption: The gaseous combustion products are passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻).
-
Ion Chromatography Analysis: A sample of the absorption solution is injected into an ion chromatograph. The fluoride ions are separated from other potential anions on an IC column and detected by a conductivity detector.
-
Quantification: The concentration of fluoride is determined by comparing the peak area from the sample to a calibration curve generated from standards of known fluoride concentrations. The percentage of fluorine in the original sample is then calculated.
Workflow for Combustion Ion Chromatography (CIC)
Caption: Workflow of Fluorine determination by CIC.
Comparative Analysis: Spectroscopic Alternatives
While elemental analysis provides the fundamental composition, it does not offer information about the structure of the molecule. For this, spectroscopic techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For Diethyl 2-fluoro-2-phenylmalonate, it can confirm the molecular weight and provide structural information through fragmentation patterns.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the parent ion and its fragments are detected.
-
Expected Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (254.25 m/z). Characteristic fragmentation patterns for phenylmalonate esters often involve the loss of ethoxycarbonyl (-COOEt) or ethoxy (-OEt) groups.[4][5] The presence of the phenyl group will likely lead to a prominent tropylium ion at m/z 91.
-
Causality: GC-MS is chosen to confirm the molecular weight and to get a fingerprint of the molecule's fragmentation, which can help in identifying impurities and by-products from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Diethyl 2-fluoro-2-phenylmalonate, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
-
Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about the molecular structure.
-
Expected Data:
-
¹H NMR: Will show signals for the aromatic protons of the phenyl group, the methylene and methyl protons of the two ethyl groups. The chemical shifts and coupling patterns will confirm their connectivity.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the carbons of the phenyl ring, and the carbons of the ethyl groups.
-
¹⁹F NMR: This is particularly crucial for this compound. It will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a tertiary carbon adjacent to a phenyl ring and two carbonyl groups.[6][7][8] The coupling of the fluorine to nearby protons and carbons will provide further structural confirmation.
-
-
Causality: NMR is the definitive method for confirming the precise arrangement of atoms in the molecule, ensuring that the correct isomer has been synthesized and that the fluorine is in the desired position.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods.
Comparison Summary
| Feature | Combustion Ion Chromatography (CIC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Elemental Composition (%F) | Molecular Weight & Fragmentation | Atomic Connectivity & 3D Structure |
| Sample Requirement | ~1-5 mg, solid or liquid | <1 mg, must be volatile & thermally stable | ~5-10 mg, soluble in deuterated solvent |
| Data Output | Quantitative % of elements | Mass spectrum | NMR spectrum (chemical shifts, coupling) |
| Strengths | Highly accurate for elemental quantification | Excellent for purity assessment and MW confirmation | Unambiguous structure determination |
| Limitations | No structural information | Isomers can be difficult to distinguish | Lower sensitivity than MS, requires pure sample |
Conclusion: An Integrated Approach for Self-Validating Analysis
For the comprehensive and trustworthy characterization of Diethyl 2-fluoro-2-phenylmalonate, no single technique is sufficient. A self-validating analytical workflow should be employed.
-
Elemental Analysis (CIC and CHN analysis) should be the first step to confirm that the empirical formula matches the theoretical values. This provides a fundamental check of the compound's purity and identity.
-
GC-MS should then be used to confirm the molecular weight and assess the purity, identifying any potential by-products from the synthesis.
-
Finally, a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive proof of structure, confirming the precise arrangement of all atoms and the location of the fluorine substituent.
By integrating these methodologies, researchers can be confident in the identity, purity, and structure of their compounds, which is a critical requirement for reproducible and reliable scientific outcomes in drug development and chemical research.
References
- Jackson, G. E. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, Volume 8, 1-10.
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Trace Elemental Instruments. (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Trace Elemental Instruments. Retrieved February 24, 2026, from [Link]
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Analytik Jena. (n.d.). ASTM D7359. Analytik Jena. Retrieved February 24, 2026, from [Link]
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Scribd. (n.d.). Astm D7359 23. Scribd. Retrieved February 24, 2026, from [Link]
- Wiberg, K. B. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(8), 2811-2815.
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UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved February 24, 2026, from [Link]
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ASTM International. (2023). D7359-23 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). ASTM International. Retrieved February 24, 2026, from [Link]
- DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8093-8099.
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Intertek Inform. (2013). ASTM D 7359 : 2013. Intertek Inform. Retrieved February 24, 2026, from [Link]
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LookChem. (n.d.). Cas 83-13-6,Diethyl phenylmalonate. LookChem. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). Diethyl 2-fluoro-2-methylmalonate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). Diethyl phenylmalonate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Wikipedia. (n.d.). Diethyl phenylmalonate. Wikipedia. Retrieved February 24, 2026, from [Link]
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Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Whitman College. Retrieved February 24, 2026, from [Link]
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Grokipedia. (n.d.). Diethyl phenylmalonate. Grokipedia. Retrieved February 24, 2026, from [Link]
- MDPI. (2001).
- Wang, L., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(23), 5945.
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved February 24, 2026, from [Link]
- Madala, N. E., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Journal of Analytical Science and Technology, 8(1), 10.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
